Latanoprost amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,18-22,25-27H,2,7,10-16H2,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWZBKFWHSZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)N)CCC(CCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Latanoprost Amide (Bimatoprost)
Introduction
Latanoprost (B1674536) amide, known pharmaceutically as Bimatoprost, is a potent prostaglandin (B15479496) analogue used primarily in the management of open-angle glaucoma and ocular hypertension.[1][2] It functions by reducing intraocular pressure (IOP). Structurally, it is a prostamide, differing from Latanoprost, which is a prostaglandin F2α analogue and an isopropyl ester. Bimatoprost is believed to exert its effects through a dual mechanism, increasing both uveoscleral and trabecular outflow of aqueous humor.[2] Given its therapeutic importance and complex structure, the development of efficient and scalable synthesis and purification methods is a critical focus for pharmaceutical research and manufacturing.
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Bimatoprost, intended for researchers, scientists, and professionals in drug development.
Synthetic Pathways for Bimatoprost
The total synthesis of Bimatoprost is a multi-step process that often starts from well-established chiral precursors to ensure the correct stereochemistry of the final product. One of the most common strategies involves the use of the Corey lactone or its derivatives, a versatile starting material for many prostaglandin analogues.[3] More recent approaches have focused on developing shorter, more efficient routes using techniques like organocatalysis.[1][4][5]
A prevalent synthetic strategy involves the following key transformations:
-
Corey Aldehyde Formation : Oxidation of a protected Corey lactone diol to the corresponding aldehyde.
-
Horner-Wadsworth-Emmons Reaction : Introduction of the alpha-side chain by reacting the aldehyde with a phosphonate (B1237965) ylide.
-
Reduction of Enone : Stereoselective reduction of the resulting enone to establish the correct stereochemistry of the C15 hydroxyl group.
-
Lactone Reduction : Reduction of the lactone moiety to a lactol (a hemiacetal).
-
Wittig Reaction : Introduction of the omega-side chain via a Wittig reaction with the lactol.
-
Amidation and Deprotection : Conversion of the terminal carboxylic acid to an ethylamide and removal of protecting groups to yield the final Bimatoprost molecule.
Below is a generalized workflow for the synthesis of Bimatoprost.
Caption: Generalized synthetic workflow for Bimatoprost production.
Experimental Protocols
Protocol 1: Organocatalytic Synthesis of a Key Bicyclic Enal Intermediate An organocatalytic aldol (B89426) reaction can be employed to create a key intermediate for Bimatoprost synthesis, as described by Aggarwal et al.[1][5]
-
Reaction Setup : To a solution of succinaldehyde, add catalytic amounts (e.g., 2 mol%) of L-proline and dibenzylammonium trifluoroacetate (B77799) (DBA).
-
Reaction Execution : Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup and Isolation : Upon completion, the reaction mixture is worked up using a standard aqueous/organic extraction procedure.
-
Purification : The crude product is purified by column chromatography on silica (B1680970) gel to yield the bicyclic enal intermediate. This intermediate can then be carried forward for the attachment of the upper and lower side chains.[5]
Protocol 2: Esterification and Amidation This protocol details the final steps of converting the prostaglandin free acid to Bimatoprost.
-
Esterification (if starting from acid) : The free acid precursor is dissolved in a suitable solvent like DMF. Isopropyl iodide and a base such as cesium carbonate are added. The mixture is stirred at 40-50°C for 2-3 hours.[6]
-
Amidation : The resulting ester (or a suitable precursor) is converted to the ethylamide. This can be achieved by reacting the corresponding ester with ethylamine.
-
Deprotection : Silyl (B83357) protecting groups (e.g., TBS) are removed using a reagent like TBAF in THF or under acidic conditions (e.g., aqueous HCl).[4]
-
Workup : The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield crude Bimatoprost.
Quantitative Synthesis Data
The efficiency of the synthesis is highly dependent on the chosen route. Organocatalytic methods have demonstrated the potential for high-yield, pot-economical syntheses.
| Step | Reaction Type | Reagents/Catalysts | Reported Yield | Reference |
| 1 | Krische Allylation | Iridium catalyst | 88% | [4][7] |
| 2 | Olefin Metathesis | Grubbs II catalyst | 86% | [4][7] |
| 3 | Michael Addition | Organocatalyst (Diphenylprolinol silyl ether) | High | [4][7] |
| 4 | Mukaiyama Aldol | Me₂AlCl, NaF, Et₃N | 74% | [7] |
| 5 | Michael Addition | Vinyl cuprate | High | [4][7] |
| 6 | Metathesis/Reduction/Deprotection | Ru catalyst, L-selectride®, aq. HCl | 75% | [4] |
| Overall | Total Synthesis | Organocatalytic Route | 24% | [4][7] |
| Overall | Total Synthesis | From Bicyclic Enal | 30-42% | [5] |
Purification of Bimatoprost
The purification of the final Bimatoprost product is crucial to remove unreacted starting materials, reagents, byproducts, and stereoisomers, ensuring the high purity required for pharmaceutical applications. The primary method for purification is chromatography.
Common impurities that need to be removed include the 15S-diastereomer, 5,6-trans isomer, and other process-related impurities.[8][9][10]
Caption: General purification workflow for crude Bimatoprost.
Purification Protocols
Protocol 3: Gravity Column Chromatography This is a standard method for the initial purification of crude prostaglandin analogues.[11]
-
Column Preparation : A glass column is packed with silica gel (e.g., 63-200 micron particle size) as a slurry in the initial eluent (e.g., hexane).[11]
-
Sample Loading : The crude Bimatoprost is dissolved in a minimal amount of a suitable solvent, such as dichloromethane, and loaded onto the top of the silica gel bed.[11]
-
Elution : The product is eluted using a solvent system, often a gradient mixture of a non-polar solvent and a polar solvent. A common system is a hexane:ethanol or hexane:acetone gradient.[11] The polarity is gradually increased to elute compounds of increasing polarity.
-
Fraction Collection : Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal : The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Bimatoprost.
Protocol 4: High-Performance Liquid Chromatography (HPLC) For achieving the highest purity and separating challenging isomers, preparative HPLC is often employed.[12]
-
System : A preparative HPLC system equipped with a suitable column (e.g., reverse-phase C18) is used.
-
Mobile Phase : The eluent system is critical for separation. For reverse-phase HPLC, a mixture of an organic solvent (like acetonitrile (B52724) or an alcohol) and water is typically used. The ratio can be adjusted for optimal separation (e.g., organic solvent content of 18-70%).[12]
-
Sample Injection : The partially purified Bimatoprost is dissolved in the mobile phase and injected onto the column.
-
Detection and Collection : The eluting compounds are monitored by a UV detector. The peak corresponding to pure Bimatoprost is collected.
-
Product Isolation : The solvent from the collected fraction is removed, often by lyophilization or evaporation, to yield the final high-purity product.
Quantitative Purification Data
| Purification Method | Stationary Phase | Eluent System | Achieved Purity | Notes | Reference |
| Gravity Chromatography | Silica Gel (63-200 µm) | Hexane:Ethanol (8:1 to 6:1) | >99% | Yield of 87% from crude. | [11] |
| Gravity Chromatography | Spherical Silica Gel | Hexane:Acetone (2:1) | High Purity | Yield of 72-76%. | [11] |
| Reverse Phase HPLC | Non-chiral C18 | Acetonitrile/Alcohol/Water | >98.5% | Effective for removing trans-isomer impurity to <0.5%. | [12] |
| Column Chromatography | Silica Gel-60 | Ethyl Acetate | Pure Product | Yield of 92% after enzymatic reaction. | [13] |
Conclusion
The synthesis of Latanoprost amide (Bimatoprost) is a complex and stereochemically demanding process. While traditional methods relying on the Corey lactone are well-established, modern organocatalytic approaches offer more efficient and pot-economical alternatives. The purification of Bimatoprost is equally critical, with multi-step chromatographic techniques, including gravity column chromatography and preparative HPLC, being essential to achieve the high levels of purity and isomeric specificity required for a pharmaceutical active ingredient. The protocols and data presented in this guide highlight key methodologies that form the foundation of Bimatoprost production for researchers and drug development professionals.
References
- 1. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemignition.com [chemignition.com]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02978F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 7. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latanoprost Enantiomer Impurity | Axios Research [axios-research.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Latanoprost Impurities | SynZeal [synzeal.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 13. Latanoprost synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Latanoprost Amide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP). Its amide derivatives, particularly Latanoprost ethyl amide, have been synthesized and investigated as alternative prodrugs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Latanoprost amide. It details its mechanism of action as a prodrug, its conversion to the active Latanoprost acid, and the subsequent activation of the prostaglandin F (FP) receptor. This document includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Latanoprost is a highly effective medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[1][2][3] In the quest for alternative prodrug strategies with potentially different pharmacokinetic profiles, amide derivatives of Latanoprost have been explored. This guide focuses on this compound, with a primary emphasis on the N-ethyl amide derivative, due to the availability of data.
Latanoprost ethyl amide is an analog where the C-1 carboxyl group of Latanoprost is modified to an N-ethyl amide.[4] This modification alters the physicochemical properties of the molecule, which can influence its penetration through the cornea and its subsequent conversion to the active Latanoprost acid.[4]
Chemical Structure and Properties
The chemical identity and properties of Latanoprost and its ethyl amide derivative are crucial for understanding their behavior as pharmaceutical agents.
Chemical Structure
-
This compound (Latanoprost Ethyl Amide):
-
IUPAC Name: (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
-
Synonyms: Lat-NEt, 13,14-Dihydro Bimatoprost
-
CAS Number: 607351-44-0
-
Molecular Formula: C₂₅H₃₉NO₄
-
Molecular Weight: 417.6 g/mol
-
Physicochemical Properties
A summary of the key physicochemical properties of Latanoprost and Latanoprost ethyl amide is presented in Table 1.
| Property | Latanoprost | Latanoprost Ethyl Amide |
| IUPAC Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide |
| CAS Number | 130209-82-4 | 607351-44-0 |
| Molecular Formula | C₂₆H₄₀O₅ | C₂₅H₃₉NO₄ |
| Molecular Weight | 432.59 g/mol | 417.6 g/mol |
| Solubility | Practically insoluble in water; freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol. | Soluble in DMF (30 mg/ml), DMSO (50 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2) (200 µg/ml). |
Table 1: Physicochemical Properties of Latanoprost and Latanoprost Ethyl Amide
Biological Activity and Mechanism of Action
Latanoprost ethyl amide functions as a prodrug, being enzymatically converted to the active Latanoprost acid in ocular tissues. The biological activity is therefore primarily attributed to the action of Latanoprost acid on the prostaglandin F (FP) receptor.
Prodrug Hydrolysis
Studies have demonstrated that prostaglandin N-ethyl amides are hydrolyzed to their corresponding free acids by corneal tissue. For various prostaglandin N-ethyl amides, the conversion rate in bovine and human corneal tissue is approximately 2.5 µg/g of corneal tissue per hour. This enzymatic conversion is a critical step for the therapeutic effect of Latanoprost ethyl amide.
FP Receptor Binding and Activation
The binding affinities of Latanoprost acid and related prostaglandin analogues to the FP receptor are summarized in Table 2.
| Compound | Parameter | Value (nM) | Assay Type |
| Latanoprost acid | Kᵢ | 98 | Radioligand Binding (human FP receptor) |
| Latanoprost acid | EC₅₀ | 32-124 | Functional Assay (Phosphoinositide turnover) |
| Travoprost acid | Kᵢ | 35 | Radioligand Binding (human FP receptor) |
| Bimatoprost acid | Kᵢ | 83 | Radioligand Binding (human FP receptor) |
| Bimatoprost | EC₅₀ | 681 | Functional Assay (cloned human FP receptor) |
Table 2: Binding Affinities and Functional Potencies of Prostaglandin Analogues at the FP Receptor
Signaling Pathway
The prostaglandin FP receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 protein. Activation of the FP receptor by Latanoprost acid initiates a downstream signaling cascade that leads to the reduction of intraocular pressure.
Figure 1: FP Receptor Signaling Pathway. Activation of the FP receptor by Latanoprost acid initiates the Gq pathway, leading to downstream effects that increase uveoscleral outflow.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of Latanoprost provide a basis for understanding the expected behavior of its amide derivatives.
Pharmacokinetics
Following topical administration, Latanoprost is absorbed through the cornea and hydrolyzed to Latanoprost acid. Peak concentrations of Latanoprost acid in the aqueous humor are reached approximately two hours after administration. The systemic half-life of Latanoprost acid is very short, around 17 minutes, as it is rapidly metabolized in the liver. Latanoprost ethyl amide is expected to have slower hydrolysis kinetics compared to the isopropyl ester of Latanoprost.
| Parameter | Value | Tissue/Fluid |
| Tₘₐₓ (Latanoprost acid) | ~2 hours | Aqueous Humor |
| Cₘₐₓ (Latanoprost acid) | 15-30 ng/mL | Aqueous Humor |
| Systemic Half-life (Latanoprost acid) | 17 minutes | Plasma |
| Hydrolysis Rate (Prostaglandin N-ethyl amides) | ~2.5 µg/g/hr | Corneal Tissue |
Table 3: Key Pharmacokinetic Parameters
Pharmacodynamics
The primary pharmacodynamic effect of Latanoprost is the reduction of intraocular pressure (IOP). This is achieved by increasing the uveoscleral outflow of aqueous humor. The onset of IOP reduction after Latanoprost administration is typically within 3-4 hours, with the maximum effect observed after 8-12 hours. The IOP-lowering effect is sustained for at least 24 hours. Latanoprost ethyl amide is expected to produce a similar ocular hypotensive effect, though the onset and duration may be influenced by its slower hydrolysis rate.
Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of Latanoprost ethyl amide from Latanoprost acid is not widely published, a general amidation procedure can be proposed based on standard organic chemistry principles.
Figure 2: General Synthesis Workflow. A potential synthetic route from Latanoprost acid to its ethyl amide derivative.
Protocol:
-
Activation: Latanoprost acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) are added to activate the carboxylic acid.
-
Amidation: Ethylamine is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The crude product is then purified using column chromatography to yield the pure Latanoprost ethyl amide.
In Vitro Hydrolysis Assay
This assay is used to determine the rate of conversion of Latanoprost ethyl amide to Latanoprost acid in ocular tissues.
Protocol:
-
Tissue Preparation: Fresh ocular tissues (e.g., cornea) are obtained and homogenized in a suitable buffer.
-
Incubation: A known concentration of Latanoprost ethyl amide is added to the tissue homogenate and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The concentration of both Latanoprost ethyl amide and the formed Latanoprost acid in the samples is quantified using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of hydrolysis is calculated from the disappearance of the parent compound and the appearance of the metabolite over time.
FP Receptor Binding Assay
A competitive radioligand binding assay is typically used to determine the binding affinity (Kᵢ) of a compound for the FP receptor.
Figure 3: Radioligand Binding Assay Workflow. A standard procedure to determine the binding affinity of a compound to its target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human FP receptor are prepared.
-
Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (Latanoprost ethyl amide or Latanoprost acid).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the functional activity of a compound by quantifying the increase in intracellular calcium upon FP receptor activation.
Protocol:
-
Cell Culture and Loading: Cells expressing the FP receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the test compound.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
Conclusion
This compound, particularly the N-ethyl amide derivative, represents a viable prodrug of the potent ocular hypotensive agent, Latanoprost acid. Its chemical modification leads to altered physicochemical properties and a slower enzymatic conversion to the active form in ocular tissues. While direct quantitative data on the biological activity of Latanoprost ethyl amide at the FP receptor is limited, it is understood to act primarily through its conversion to Latanoprost acid. The provided experimental protocols and pathway diagrams offer a framework for further investigation into the specific pharmacological profile of this compound and its potential as a therapeutic agent for glaucoma and ocular hypertension. Future research should focus on obtaining specific binding affinity and functional potency data for the amide form, as well as detailed pharmacokinetic and pharmacodynamic studies to fully characterize its clinical potential.
References
An In-depth Technical Guide to the Mechanism of Action of Bimatoprost in Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. Pharmacological reduction of IOP remains the mainstay of glaucoma management. Bimatoprost (B1667075), a synthetic prostamide and an analog of prostaglandin (B15479496) F2α, is a potent ocular hypotensive agent.[1][2][3] While often referred to colloquially as a "latanoprost amide" due to its structural similarities to prostaglandin F2α analogues like latanoprost, bimatoprost is chemically and pharmacologically distinct as an amide rather than an ester.[4] This distinction underlies its unique mechanism of action, which involves enhancing aqueous humor outflow through both the uveoscleral and conventional (trabecular meshwork) pathways.[4][5] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which bimatoprost lowers IOP, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: A Dual Outflow Enhancement
Bimatoprost's primary effect is the reduction of intraocular pressure by increasing the outflow of aqueous humor from the anterior chamber of the eye.[3][4] Unlike some other prostaglandin analogs that predominantly act on a single outflow pathway, bimatoprost has been shown to enhance fluid drainage through two distinct routes:
-
Uveoscleral Outflow: This is the pressure-insensitive pathway where aqueous humor drains through the ciliary muscle and sclera. Bimatoprost significantly increases outflow through this route.[3][4]
-
Conventional (Trabecular) Outflow: This is the pressure-sensitive pathway where aqueous humor percolates through the trabecular meshwork and into Schlemm's canal. Bimatoprost also improves outflow through this pathway, an effect that contributes significantly to its overall efficacy.[2][5]
This dual mechanism of action is believed to be a key factor in bimatoprost's robust IOP-lowering capabilities.[6]
Molecular Targets and Signaling Pathways
The precise molecular targets of bimatoprost have been a subject of extensive research. While it is structurally related to prostaglandin F2α, evidence suggests it acts primarily through a distinct "prostamide receptor," which may be different from the prostaglandin F (FP) receptor targeted by latanoprost.[7][8][9]
Prostamide Receptor Activation
Bimatoprost is a synthetic analog of prostamide F2α, an endocannabinoid metabolite.[1] Studies have shown that bimatoprost's effects can be blocked by selective prostamide antagonists, supporting the existence of a distinct prostamide receptor.[9][10] Activation of this receptor in the ciliary muscle and trabecular meshwork cells initiates downstream signaling cascades that lead to increased aqueous humor outflow.[3][10]
Intracellular Signaling Cascade
The binding of bimatoprost to its receptor is thought to activate a Gq-protein coupled signaling pathway.[11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in modulating cellular responses.[12]
References
- 1. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 4. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bimatoprost, latanoprost, and tafluprost induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.1. Anterior Segment Perfusion Culture [bio-protocol.org]
- 11. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
The Pharmacokinetics and Metabolism of Latanoprostene Bunod: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of latanoprostene bunod (LBN), a novel nitric oxide (NO)-donating prostaglandin (B15479496) F2α analog. The information presented herein is a synthesis of data from key preclinical studies in various animal models, designed to support research and development efforts in ophthalmology.
Introduction
Latanoprostene bunod is a prodrug designed to lower intraocular pressure (IOP) by a dual mechanism of action. Following topical ocular administration, it is rapidly metabolized into two active moieties: latanoprost (B1674536) acid and butanediol (B1596017) mononitrate.[1][2][3] Latanoprost acid, a well-characterized prostaglandin F2α analog, increases aqueous humor outflow primarily through the uveoscleral pathway.[1] The butanediol mononitrate component releases nitric oxide (NO), which is understood to enhance outflow through the trabecular meshwork and Schlemm's canal.[4][5] This dual action targets both major aqueous humor outflow pathways.
Metabolic Pathway
Upon instillation into the eye, LBN undergoes rapid and extensive metabolism. The primary metabolic cascade is initiated by corneal esterases, which hydrolyze the parent molecule.
Metabolic Steps:
-
Initial Hydrolysis: Latanoprostene bunod is hydrolyzed in the cornea to form latanoprost acid and butanediol mononitrate.[1][3] This conversion is very rapid, and the parent compound, LBN, is generally not detectable in ocular tissues or systemic circulation after topical administration.[1]
-
Nitric Oxide Release: Butanediol mononitrate is further metabolized to release nitric oxide and the inactive metabolite, 1,4-butanediol.[1]
-
Systemic Metabolism of Latanoprost Acid: After absorption into the systemic circulation, latanoprost acid is metabolized in the liver via fatty acid β-oxidation to form its primary inactive metabolites, the 1,2-dinor and 1,2,3,4-tetranor forms of latanoprost acid.[6][7]
Metabolic pathway of latanoprostene bunod.
Pharmacokinetics in Animal Models
Pharmacokinetic studies of LBN have been conducted in several animal species, primarily rabbits and monkeys. These studies have focused on the concentration of the active metabolite, latanoprost acid, in ocular tissues and plasma, as the parent drug is too rapidly metabolized to be quantified.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for latanoprost acid following topical ocular administration of latanoprostene bunod or latanoprost in various animal models.
Table 1: Pharmacokinetics of Latanoprost Acid in Rabbit Ocular Tissues
| Compound Administered | Tissue | Cmax (ng/mL or ng/g) | Tmax (hr) | Half-life (t½) (hr) | AUC (ng·hr/mL or ng·hr/g) | Citation(s) |
| Latanoprostene Bunod | Cornea | - | 0.5 - 1.0 | 1.8 | - | [1][8] |
| Latanoprostene Bunod | Aqueous Humor | - | 0.5 - 1.0 | 2.1 | - | [1][8] |
| Latanoprostene Bunod | Iris-Ciliary Body | - | 0.5 - 1.0 | 4.6 | - | [1][8] |
| Latanoprost 0.005% | Aqueous Humor | 73.8 ± 28.7 ng/mL | ~1.0 | 3.0 | 219.5 | [6] |
| Latanoprost 0.005% | Cornea | 1.59 ng eq/mg | ~1.0 | 1.8 | - | [6] |
| Latanoprost 0.005% | Iris | 0.39 ng eq/mg | ~1.0 | 2.1 | - | [6] |
| Latanoprost 0.005% | Ciliary Body | 0.39 ng eq/mg | ~1.0 | 2.8 | - | [6] |
| Latanoprost (BAK-free) | Aqueous Humor | - | - | - | 133.1 | [9] |
| Latanoprost (with BAK) | Aqueous Humor | - | - | - | 119.6 | [9] |
Note: Data for LBN is limited. Cmax and AUC values were not specified in the available literature. Data for latanoprost is provided for comparison.
Table 2: Systemic and Ocular Pharmacokinetics of Latanoprost Acid in Monkeys and Dogs
| Species | Compound Administered | Tissue/Matrix | Cmax | Tmax (min) | Half-life (t½) (min) | Citation(s) |
| Cynomolgus Monkey | Latanoprostene Bunod | Ocular Tissues | - | 30 - 60 | 108 - 276 | [1] |
| Cynomolgus Monkey | Latanoprost | Plasma | - | 5 | ~10 | [7] |
| Beagle Dog | Latanoprost (with BAK) | Plasma | 217.2 pg/mL | 15 | - | [9] |
| Beagle Dog | Latanoprost (BAK-free) | Plasma | 174.1 pg/mL | 15 | - | [9] |
Note: Specific Cmax values for latanoprost acid in monkey ocular tissues after LBN administration were not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols derived from published literature on latanoprostene bunod and latanoprost.
Animal Models and Dosing
-
Species: New Zealand White or Dutch Belted rabbits, Beagle dogs, and Cynomolgus monkeys are commonly used models.[6][7][9]
-
Drug Formulation: LBN is typically formulated as a 0.024% ophthalmic solution. Comparative studies may use an equimolar concentration of latanoprost (e.g., 0.030%).[10] Formulations often contain preservatives like benzalkonium chloride (BAK), though preservative-free formulations have also been studied.[9]
-
Administration: A single drop (typically 35-50 µL) of the test solution is administered topically to the eye(s) of the conscious or lightly anesthetized animal.[10]
Ocular Hypertension Induction (Rabbit Model)
For studies requiring a model of elevated IOP, transient ocular hypertension can be induced in rabbits.
-
Procedure: Following anesthesia, the vitreous humor is injected with 0.1 mL of hypertonic saline. This leads to a rapid and transient elevation in IOP.[10] The test article is instilled immediately after the saline injection.[10]
Sample Collection and Processing
The collection of ocular tissues and fluids is a critical step for pharmacokinetic analysis.
Workflow for ocular pharmacokinetic studies.
-
Time Points: Samples are typically collected at multiple time points post-dose to characterize the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[9]
-
Aqueous Humor: Aqueous humor is aspirated from the anterior chamber using a small gauge needle.[11]
-
Tissues: Following euthanasia, the eye is enucleated and carefully dissected to isolate the cornea, iris-ciliary body, conjunctiva, and other tissues of interest.[12]
-
Plasma: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma.[11]
-
Processing: Tissue samples are weighed and homogenized. Analytes are extracted from plasma, aqueous humor, and tissue homogenates using methods such as protein precipitation with methanol (B129727) or liquid-liquid extraction with a solvent mixture (e.g., ethyl acetate (B1210297) and isopropanol).[12]
Bioanalytical Method
Quantification of latanoprost acid in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatography: Reversed-phase chromatography using a C8 or C18 column is common.[12]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.[12]
-
Internal Standard: A stable isotope-labeled analog of latanoprost acid (e.g., latanoprost acid-d4) is used as an internal standard to ensure accuracy.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Signaling Pathways of Active Moieties
The dual mechanism of action of latanoprostene bunod is mediated by two distinct signaling pathways activated by its metabolites.
Nitric Oxide Pathway in the Trabecular Meshwork
The NO released from butanediol mononitrate primarily targets the conventional outflow pathway.
NO signaling in the trabecular meshwork.
-
Mechanism: NO diffuses into trabecular meshwork and Schlemm's canal cells, where it activates soluble guanylate cyclase (sGC).[4] This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[13] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn inhibits the Rho kinase pathway and reduces intracellular calcium levels.[4][13] This cascade results in the relaxation of the trabecular meshwork and Schlemm's canal cells, increasing conventional aqueous humor outflow and lowering IOP.[13]
Latanoprost Acid Pathway in the Ciliary Muscle
Latanoprost acid targets the uveoscleral outflow pathway through its action on the ciliary muscle.
Latanoprost acid signaling in the ciliary muscle.
-
Mechanism: Latanoprost acid is an agonist of the prostaglandin F (FP) receptor located on ciliary muscle cells.[14] Activation of the FP receptor initiates intracellular signaling cascades, including the induction of immediate early genes like c-fos and mobilization of intracellular calcium.[15][16] This leads to an upregulation in the expression of matrix metalloproteinases (MMPs), such as MMP-1, -3, and -9.[1] These enzymes remodel the extracellular matrix within the ciliary muscle, widening the interstitial spaces and thereby reducing the resistance to aqueous humor outflow through the uveoscleral pathway.[1]
Conclusion
The preclinical data from animal models demonstrates that latanoprostene bunod is an effective prodrug that is rapidly converted in the eye to its two active metabolites, latanoprost acid and nitric oxide. The pharmacokinetic profile of latanoprost acid following LBN administration has been characterized in key ocular tissues in rabbits and monkeys, showing rapid absorption and sustained presence. The dual signaling pathways of its metabolites provide a complementary approach to lowering intraocular pressure by targeting both the conventional and uveoscleral outflow pathways. This technical guide summarizes the currently available data to aid researchers in the ongoing development and understanding of this class of ocular hypotensive agents. Further research to quantify the ocular pharmacokinetics of the butanediol mononitrate metabolite would provide a more complete picture of LBN's disposition in the eye.
References
- 1. Latanoprostene Bunod Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical evaluation of latanoprostene bunod in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. IOP Regulation & Ocular Nitric Oxide | Explore Glaucoma Horizons [glaucomahorizons.com]
- 14. Localisation of prostaglandin F2 alpha and E2 binding sites in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Latanoprost Amide vs. Latanoprost Acid: A Comparative Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost (B1674536) is a leading therapeutic agent for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. A prostaglandin (B15479496) F2α analogue, its efficacy is rooted in a sophisticated prodrug strategy. Latanoprost is administered as an isopropyl ester, colloquially referred to as latanoprost amide in the context of its functional group, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid. This technical guide provides an in-depth comparative analysis of the pharmacology of this compound and latanoprost acid, detailing their distinct roles in achieving therapeutic outcomes. The content herein focuses on their physicochemical properties, pharmacokinetic profiles, pharmacodynamic mechanisms, and the experimental methodologies used for their evaluation.
Physicochemical and Pharmacokinetic Profiles
The fundamental difference between this compound (the prodrug) and latanoprost acid (the active drug) lies in their chemical structure, which dictates their respective functions. Latanoprost, as an isopropyl ester, is more lipophilic, a characteristic that enhances its penetration through the cornea.[1] Following topical administration, esterases within the cornea rapidly hydrolyze the ester linkage, converting latanoprost into its active, free acid form.[2][3] This bioconversion is critical for the drug's activity, as the acid form is a potent agonist at the prostaglandin F (FP) receptor.
Table 1: Comparative Physicochemical and Pharmacokinetic Data
| Parameter | This compound (Isopropyl Ester Prodrug) | Latanoprost Acid (Active Metabolite) | Reference |
| Chemical Nature | Isopropyl ester of a PGF2α analog | Carboxylic acid of the PGF2α analog | [4] |
| Primary Role | Facilitate corneal penetration | Elicit therapeutic effect via FP receptor agonism | [2][4] |
| Lipophilicity | High | Lower than the amide form | [1][4] |
| Corneal Permeation | Readily permeates the cornea | Poor corneal penetration | [1] |
| Activation | Hydrolyzed by corneal esterases | Biologically active form | [2][3] |
| Peak Concentration in Aqueous Humor | Not applicable (rapidly converted) | 15-30 ng/mL (approx. 2 hours post-administration) | [2][5] |
| Half-life in Aqueous Humor | Not applicable | 2-3 hours | [4][5] |
| Systemic Half-life | Not applicable | Approximately 17 minutes in plasma | [3][5] |
| Systemic Clearance | Not applicable | 7 mL/min/kg | [1] |
| Plasma Protein Binding | Not specified | ~90% | [1] |
Pharmacodynamics: Receptor Binding and Mechanism of Action
The therapeutic effect of latanoprost is exclusively mediated by latanoprost acid's interaction with the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[2] While this compound is essential for delivering the active moiety to the anterior chamber, it is not considered to be a significant ligand for the FP receptor. The high affinity and agonist activity of latanoprost acid at the FP receptor initiate a signaling cascade that results in the reduction of intraocular pressure.
Table 2: FP Receptor Binding Affinity and Functional Activity
| Compound | Parameter | Value | Assay System | Reference |
| Latanoprost Acid (15(R)-epimer) | IC₅₀ | 3.6 nM | Competitive Radioligand Binding Assay | [6] |
| 15(S)-Latanoprost Acid (impurity) | IC₅₀ | 24 nM | Competitive Radioligand Binding Assay | [6] |
Note: Direct binding affinity data for this compound is not extensively reported as it is designed as an inactive prodrug.
The primary mechanism of IOP reduction by latanoprost acid is the enhancement of aqueous humor outflow through the uveoscleral pathway.[2] This is achieved by remodeling the extracellular matrix (ECM) of the ciliary muscle.[7] Activation of the FP receptor in ciliary muscle cells leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, and an increase in plasmin generation.[7] These enzymes degrade components of the ECM, including collagens I, III, and IV, fibronectin, and laminin, thereby reducing the hydraulic resistance within the uveoscleral outflow pathway and facilitating the drainage of aqueous humor.[7]
Signaling Pathways and Experimental Workflows
FP Receptor Signaling Pathway
The binding of latanoprost acid to the FP receptor initiates a well-characterized signaling cascade. The diagram below illustrates the key steps involved in this process, leading to the physiological response of increased uveoscleral outflow.
Experimental Workflow: In Vitro Corneal Permeation Study
Evaluating the corneal penetration of this compound and its conversion to latanoprost acid is crucial. The following diagram outlines a typical experimental workflow for an in vitro corneal permeation study.
Detailed Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
Objective: To determine the binding affinity (IC₅₀) of latanoprost acid for the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand (e.g., [³H]-PGF2α).
-
Test compound (unlabeled latanoprost acid).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail and counter.
Protocol:
-
Reaction Mixture Preparation: In a microtiter plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled latanoprost acid.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Quantification of Latanoprost Acid in Aqueous Humor
Objective: To measure the concentration of latanoprost acid in the aqueous humor following topical administration of latanoprost.
Materials:
-
Animal model (e.g., rabbits or rats).
-
Latanoprost ophthalmic solution.
-
Microsyringes for aqueous humor collection.
-
Internal standard (e.g., latanoprost acid-d₄).
-
Sample preparation reagents (e.g., methanol (B129727) for protein precipitation).
-
HPLC-MS/MS system.
Protocol:
-
Drug Administration: Administer a single drop of latanoprost ophthalmic solution to the eyes of the animal subjects.
-
Aqueous Humor Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours) post-administration, collect aqueous humor samples from the anterior chamber using a microsyringe under anesthesia.[8][9]
-
Sample Preparation:
-
Add a known amount of the internal standard to the collected aqueous humor samples.
-
Precipitate proteins by adding a solvent like methanol and centrifuge to separate the supernatant.[10]
-
-
HPLC-MS/MS Analysis:
-
Data Analysis: Construct a calibration curve using known concentrations of latanoprost acid. Quantify the concentration of latanoprost acid in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
In Vitro Ciliary Muscle Extracellular Matrix Remodeling Assay
Objective: To assess the effect of latanoprost acid on the expression of extracellular matrix components and matrix metalloproteinases in cultured human ciliary muscle cells.
Materials:
-
Primary human ciliary muscle cell cultures.
-
Latanoprost acid.
-
Cell culture media and supplements.
-
Antibodies for immunocytochemistry (e.g., anti-collagen I, anti-MMP-2).
-
Reagents for zymography or ELISA to measure MMP activity.
Protocol:
-
Cell Culture and Treatment: Culture human ciliary muscle cells to confluence. Treat the cells with varying concentrations of latanoprost acid for a specified duration (e.g., 24-48 hours).[7]
-
Immunocytochemistry:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against specific ECM proteins (e.g., collagen I, fibronectin) and MMPs.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the protein expression using fluorescence microscopy. A reduction in ECM protein staining and an increase in MMP staining would be expected.[7]
-
-
Analysis of MMP Activity (Zymography):
-
Collect the cell culture supernatant.
-
Perform gelatin zymography to detect the activity of gelatinases like MMP-2.
-
An increase in the clear zones of gelatinolysis indicates higher MMP-2 activity in latanoprost acid-treated cells.[7]
-
-
Data Analysis: Compare the expression levels of ECM components and the activity of MMPs between control and latanoprost acid-treated cells.
Conclusion
The pharmacology of latanoprost is a clear example of a successful prodrug strategy. This compound, the administered isopropyl ester, is a lipophilic molecule designed for efficient corneal penetration. Its rapid hydrolysis by corneal esterases to the biologically active latanoprost acid is a critical step in its mechanism of action. Latanoprost acid, in turn, is a potent FP receptor agonist that effectively lowers intraocular pressure by increasing uveoscleral outflow through the remodeling of the ciliary muscle's extracellular matrix. Understanding the distinct yet complementary roles of the amide and acid forms is essential for the continued development and optimization of prostaglandin analogues for the treatment of glaucoma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Aqueous Humor Concentrations of Latanoprost Attained in Rats by Administration in a Very-High-Molecular-Weight Hyaluronic Acid Eye Drop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Aqueous Humor Concentrations of Latanoprost Attained in Rats by Administration in a Very-High-Molecular-Weight Hyaluronic Acid Eye Drop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
The Influence of Amide Substitution on Prostaglandin Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923), a class of lipid compounds derived from fatty acids, are crucial signaling molecules in a vast array of physiological and pathological processes. Their actions are mediated by a family of G protein-coupled receptors (GPCRs), including the prostaglandin (B15479496) E (EP), D (DP), F (FP), I (IP), and thromboxane (B8750289) (TP) receptors. The therapeutic potential of targeting these receptors has driven extensive research into the development of selective agonists and antagonists. A key strategy in modulating the receptor selectivity of prostaglandin analogs has been the substitution of the C-1 carboxyl group with an amide functionality. This guide provides an in-depth technical overview of how amide substitution impacts prostaglandin receptor selectivity, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Amide Substitution and Receptor Binding Affinity
The introduction of an amide group at the C-1 position of the prostaglandin scaffold can significantly alter the ligand's interaction with the binding pockets of different prostanoid receptors. This modification can lead to enhanced selectivity for a particular receptor subtype or, in some cases, a broader or entirely different receptor interaction profile.
Prostaglandin F (FP) Receptor Selectivity
A prominent example of the impact of amide substitution is seen in the development of ocular hypotensive agents. Bimatoprost (B1667075), a PGF2α analog with a C-1 ethyl amide group, is a potent drug for glaucoma treatment. While it is considered a prostamide, its free acid form, generated after in vivo hydrolysis, is a potent FP receptor agonist. The non-hydrolyzed amide form also demonstrates activity at the FP receptor, albeit with lower potency.
Table 1: Comparative Binding Affinities (Ki, nM) of Prostaglandin Analogs at Various Prostanoid Receptors
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor | DP Receptor | EP4 Receptor | IP Receptor | TP Receptor |
| Bimatoprost Acid | 83[1] | 95[1] | 387[1] | - | - | - | - |
| Latanoprost Acid | 98[1] | - | - | - | - | - | - |
| Travoprost Acid | 35[1] | 9540[1] | 3501[1] | 52,000[1] | 41,000[1] | >90,000[1] | 121,000[1] |
| PGE2-EA (Prostamide E2) | - | >100-1000 fold lower than PGE2 | >100-1000 fold lower than PGE2 | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Prostaglandin E (EP) Receptor Selectivity
Prostamides of the E-series, such as PGE2-ethanolamide (PGE2-EA), have also been investigated. These compounds generally exhibit significantly lower affinity for EP receptors compared to their carboxylic acid counterparts, suggesting that the amide substitution is not favorable for binding to these receptor subtypes.[2] This reduced affinity has led to the hypothesis of distinct prostamide receptors.[2]
Table 2: Comparative Functional Potencies (EC50, nM) of Prostaglandin Analogs
| Compound | FP Receptor | EP1 Receptor |
| Bimatoprost (non-hydrolyzed amide) | 681 (cloned human FP)[1] | - |
| Bimatoprost Acid | 2.8-3.8[1] | 2.7[1] |
| Latanoprost Acid | 32-124[1] | 119[1] |
| Travoprost Acid | 1.4-3.6[1] | - |
Note: A lower EC50 value indicates a higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways of Prostaglandin Receptors
The selectivity of amide-substituted prostaglandins is ultimately defined by their ability to activate specific downstream signaling cascades.
Figure 1: Gq-coupled signaling pathway for FP, EP1, and TP receptors.
FP, EP1, and TP receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction.
Figure 2: Gs and Gi-coupled signaling pathways.
EP2, EP4, DP, and IP receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). In contrast, the EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. These pathways are central to processes like smooth muscle relaxation, inflammation, and platelet aggregation.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the receptor selectivity of amide-substituted prostaglandins.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
Figure 3: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells stably or transiently expressing the prostaglandin receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled prostaglandin (e.g., [³H]PGF2α for the FP receptor), and a range of concentrations of the unlabeled amide-substituted prostaglandin analog.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3][4][5][6][7]
Intracellular Calcium Mobilization Assay
This functional assay is used to assess the activity of ligands for Gq-coupled receptors like FP, EP1, and TP.
Figure 4: Workflow for an intracellular calcium mobilization assay.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing the target Gq-coupled receptor are plated in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the amide-substituted prostaglandin analog.
-
Fluorescence Measurement: The fluorescence intensity is monitored in real-time immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each ligand concentration is measured. A dose-response curve is generated by plotting the response against the log concentration of the ligand, and the EC50 value is calculated using non-linear regression.[8][9][10][11][12]
cAMP Functional Assay
This assay is used to determine the effect of ligands on Gs- and Gi-coupled receptors (EP2, EP4, DP, IP, and EP3).
Figure 5: Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Treatment: Cells expressing the target Gs- or Gi-coupled receptor are plated in a 96-well plate and treated with a range of concentrations of the amide-substituted prostaglandin analog. For Gi-coupled receptors, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: After a specific incubation period, a lysis buffer is added to the wells to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay. These assays rely on the competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is determined from the standard curve. For Gs-coupled receptors, a dose-response curve of cAMP production versus ligand concentration is plotted to determine the EC50. For Gi-coupled receptors, the inhibition of forskolin-stimulated cAMP production is plotted to determine the IC50.
Conclusion
The substitution of the C-1 carboxyl group with an amide functionality is a powerful tool for modifying the receptor selectivity of prostaglandin analogs. This chemical alteration can significantly impact binding affinity and functional potency at the various prostanoid receptors. As exemplified by the development of bimatoprost and the ongoing research into other prostamides, this strategy holds significant promise for the design of novel therapeutics with improved efficacy and reduced side effects. A thorough understanding of the structure-activity relationships, coupled with robust in vitro characterization using the experimental protocols outlined in this guide, is essential for the successful development of the next generation of prostaglandin receptor modulators.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. youtube.com [youtube.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
The Therapeutic Potential of Prostamides in Glaucoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The management of glaucoma primarily focuses on lowering IOP to prevent further optic nerve damage. Prostamides, a class of lipid-derived compounds, have emerged as a significant therapeutic option for glaucoma management. This technical guide provides a comprehensive overview of the early-stage research on the therapeutic potential of prostamides, with a focus on their mechanism of action, key experimental findings, and relevant protocols for researchers in the field.
Prostamides are ethanolamides of prostaglandins, with bimatoprost (B1667075) being the most well-known synthetic analog used in clinical practice. Initially, the mechanism of action of bimatoprost was a subject of debate, with theories suggesting it acts as a prodrug for a prostaglandin (B15479496) F2α (PGF2α) analog or directly on a distinct prostamide receptor. Growing evidence now points towards the existence of a specific prostamide receptor, differentiating its pharmacological profile from that of prostaglandin analogs.[1][2]
This guide will delve into the signaling pathways activated by prostamides, their effects on aqueous humor dynamics, and the molecular changes they induce in ocular tissues to lower IOP. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and drug development in this area.
Mechanism of Action of Prostamides in Glaucoma
Prostamides lower intraocular pressure primarily by enhancing the outflow of aqueous humor, the fluid that fills the front part of the eye.[3][4] This is achieved through a dual mechanism involving both the uveoscleral and the trabecular meshwork outflow pathways.
Uveoscleral Outflow Enhancement
The primary mechanism by which prostamides reduce IOP is by increasing the uveoscleral outflow, which is a pressure-insensitive pathway for aqueous humor drainage through the ciliary muscle and sclera.[3][4] This is thought to occur through the relaxation of the ciliary muscle and remodeling of the extracellular matrix (ECM) within the uveoscleral pathway, creating wider spaces for fluid to exit the eye.
Trabecular Meshwork Outflow Enhancement
In addition to their effects on uveoscleral outflow, prostamides also appear to enhance the conventional, or trabecular, outflow pathway.[3][5] This pressure-sensitive pathway involves the drainage of aqueous humor through the trabecular meshwork and Schlemm's canal. Prostamides are believed to increase the hydraulic conductivity of the trabecular meshwork, reducing resistance to aqueous humor outflow.[5]
Molecular Mechanisms: The Role of Matrix Metalloproteinases (MMPs)
A key molecular mechanism underlying the effects of prostamides on both outflow pathways is the upregulation of matrix metalloproteinases (MMPs).[6][7][8] MMPs are a family of enzymes that degrade components of the extracellular matrix, such as collagens and fibronectin. By increasing the expression and activity of MMPs in the ciliary muscle and trabecular meshwork, prostamides facilitate the remodeling of the ECM, leading to reduced outflow resistance and lower IOP.[6][7][9]
Signaling Pathways
The signaling cascade initiated by prostamides is believed to be mediated through a distinct G-protein coupled receptor (GPCR), often referred to as the prostamide receptor. While the exact identity of this receptor is still under investigation, functional studies suggest it is coupled to the Gq protein.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on prostamides.
Table 1: Intraocular Pressure (IOP) Reduction with Prostamides
| Compound | Model/Species | Concentration/Dose | IOP Reduction (mmHg) | IOP Reduction (%) | Reference |
| Bimatoprost | Human (Glaucoma/OHT) | 0.03% once daily | 7.0 - 7.7 | 28.5 - 31.5 | [10] |
| Bimatoprost | Human (OHT) | 0.03% once daily | 1.4 - 2.2 (greater than latanoprost) | - | [11] |
| Bimatoprost | Human (Glaucoma) | 0.03% once daily | 1.3 - 2.2 (greater than latanoprost) | - | [11] |
| Bimatoprost | Human (Glaucoma/OHT) | 0.03% once daily | 0 - 1.5 (greater than latanoprost) | - | [12] |
Table 2: Gene Expression Changes in Response to Bimatoprost
| Gene | Cell Type | Bimatoprost Concentration | Fold Change in mRNA Expression | Reference |
| MMP1 | Human Trabecular Meshwork | 1000 µM | 62.9-fold increase | [6] |
| MMP14 | Human Trabecular Meshwork | 1000 µM | Increased | [6] |
| MMP10 | Human Trabecular Meshwork | 1000 µM | Increased | [6] |
| MMP11 | Human Trabecular Meshwork | 1000 µM | Increased | [6] |
| Fibronectin | Human Trabecular Meshwork | 1 µM | Decreased | [8] |
| Aquaporin-1 | Human Trabecular Meshwork | 1 µM | Decreased | [8] |
| c-fos | Human T lymphoblast (MOLT-3) | Not specified | Increased | [8] |
| MMP9 | Human T lymphoblast (MOLT-3) | Not specified | Increased | [8] |
| TGF-β2 | Human Trabecular Meshwork | 1 µM | Decreased | [13] |
| TNF | Human Trabecular Meshwork | 1 µM | Decreased | [13] |
| IGF-1 | Human Trabecular Meshwork | 1 µM | Decreased | [13] |
Table 3: In Vitro Hydrolysis of Bimatoprost
| Ocular Tissue | Species | Rate of Hydrolysis (pmol/mg tissue/hr) | Reference |
| Cornea | Human | 6.3 | [1] |
| Sclera | Human | 2.0 | [1] |
| Iris | Human | 2.8 | [1] |
| Ciliary Body | Human | 1.5 | [1] |
| Cornea | Rabbit | Similar to human | [2] |
| Iris/Ciliary Body | Rabbit | Similar to human | [2] |
| Sclera | Rabbit | Faster than human | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used in the study of prostamides.
In Vitro Hydrolysis of Bimatoprost
This protocol is designed to determine the rate at which bimatoprost is hydrolyzed to its free acid by ocular tissues.
Methodology:
-
Tissue Preparation: Fresh human or animal ocular tissues (cornea, iris, ciliary body, sclera) are excised and placed in a chilled buffer. The tissues are then homogenized.[1][2]
-
Incubation: The tissue homogenates are incubated with a known concentration of bimatoprost (e.g., 0.03%) at 37°C for various time points (e.g., 1, 2, 3 hours).[1]
-
Reaction Termination and Extraction: The enzymatic reaction is stopped at each time point, typically by the addition of an organic solvent. The prostamides and their metabolites are then extracted from the mixture.
-
Analysis: The extracted samples are analyzed using sensitive analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify bimatoprost and its free acid.[1]
-
Quantification and Calculation: The amount of bimatoprost free acid formed at each time point is quantified. The rate of hydrolysis is then calculated and expressed as picomoles of product formed per milligram of tissue per hour.[1]
Measurement of Uveoscleral Outflow
This protocol describes a method to quantify the uveoscleral outflow in animal models using fluorescent tracers.
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., mice) are used for this procedure.[14][15]
-
Intracameral Injection: A fluorescent tracer (e.g., 70-kDa dextran (B179266) conjugated to a fluorophore) is injected into the anterior chamber of the eye.[14][15]
-
Tracer Distribution: The animals are allowed to survive for different time points (e.g., 10, 20, 60, 120 minutes) to allow for the distribution of the tracer through the outflow pathways.[14][15]
-
Tissue Fixation and Sectioning: At the end of each time point, the animals are euthanized, and the eyes are enucleated and fixed. The eyes are then embedded in paraffin (B1166041) and sectioned.[14][15]
-
Fluorescence Microscopy: The tissue sections are analyzed using fluorescence microscopy to visualize the distribution of the fluorescent tracer within the different ocular structures, including the iris root, ciliary body, choroid, and sclera.[14][15]
-
Quantification (Optional): The intensity of the fluorescence in different regions can be quantified using image analysis software to provide a semi-quantitative measure of uveoscleral outflow.
Intracellular Calcium Mobilization Assay
This assay is used to determine if prostamides activate GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
Methodology:
-
Cell Culture: Human trabecular meshwork or ciliary muscle cells are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period at 37°C.[16][17]
-
Compound Addition: The cells are then treated with varying concentrations of prostamides (e.g., bimatoprost). A positive control (e.g., ionomycin) and a negative control (e.g., a calcium chelator like EGTA) are also included.[17]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR).[13]
-
Data Analysis: The fluorescence data is analyzed to determine the dose-response relationship and the EC50 value for the prostamide-induced calcium mobilization.
Conclusion and Future Directions
Early-stage research has firmly established the therapeutic potential of prostamides in the management of glaucoma. Their unique mechanism of action, involving the enhancement of both uveoscleral and trabecular meshwork outflow, sets them apart from other classes of IOP-lowering drugs. The upregulation of MMPs and the subsequent remodeling of the extracellular matrix appear to be central to their efficacy.
While significant progress has been made, several areas warrant further investigation. The definitive identification and characterization of the prostamide receptor will be a major milestone, enabling more targeted drug design and a deeper understanding of its physiological role. Further elucidation of the downstream signaling pathways and the specific MMPs involved will provide additional targets for therapeutic intervention.
The development of more potent and selective prostamide receptor agonists and antagonists will be crucial for dissecting the precise role of this signaling system in ocular physiology and pathophysiology.[1][2] Moreover, exploring the long-term effects of prostamides on the morphology and function of the outflow pathways will be important for understanding their sustained efficacy and safety profile.
References
- 1. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Effects of Anesthesia, Mouse Strain, and Age on Intraocular Pressure and an Improved Murine Model of Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of general anesthetics on IOP in elevated IOP mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Production and Activity of Matrix Metalloproteinase-9 on the Ocular Surface Increase in Dysfunctional Tear Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. intracellular calcium assay [protocols.io]
- 13. Prostamide F2α receptor antagonism combined with inhibition of FAAH may block the pro-inflammatory mediators formed following selective FAAH inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the mouse uveoscleral outflow pathway using fluorescent dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. CALCIUM STAINING PROTOCOL [protocols.io]
- 17. bu.edu [bu.edu]
The Organocatalytic Revolution in Prostaglandin Synthesis: A Technical Guide to Latanoprost and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex pharmaceutical agents like Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma, has long been a benchmark for synthetic organic chemistry. Traditional syntheses, while effective, often rely on lengthy routes and the use of metal-based reagents. This technical guide explores the transformative impact of organocatalysis on the synthesis of Latanoprost and its derivatives, offering more efficient, stereoselective, and sustainable routes to these vital medicines.
Introduction to Latanoprost and the Rise of Organocatalysis
Latanoprost is a potent ocular hypotensive agent that functions by increasing the uveoscleral outflow of aqueous humor. Its complex stereochemical architecture, featuring a cyclopentane (B165970) core with two hydroxyl groups and two extended side chains, presents a significant synthetic challenge. The seminal work by Corey established a foundational route to prostaglandins, but it involves numerous steps.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This approach offers several advantages over traditional metal-based catalysis, including lower toxicity, reduced sensitivity to air and moisture, and often milder reaction conditions. In the context of Latanoprost synthesis, organocatalysis has enabled the development of highly efficient and stereoselective methods for constructing the key structural motifs of the molecule.[1][2]
Retrosynthetic Analysis of Latanoprost Highlighting Organocatalytic Disconnections
The strategic application of organocatalysis is best understood through a retrosynthetic analysis of the Latanoprost molecule. Key disconnections can be made to reveal precursor fragments that can be assembled using organocatalytic methods.
Caption: Retrosynthetic analysis of Latanoprost highlighting key organocatalytic disconnections.
This analysis reveals that the complex cyclopentane core can be constructed from simple, often achiral, starting materials through powerful organocatalytic C-C bond-forming reactions.
Key Organocatalytic Strategies in Latanoprost Synthesis
Several innovative organocatalytic strategies have been successfully employed in the synthesis of Latanoprost and its precursors. These methods primarily focus on the asymmetric construction of the cyclopentane ring system.
Proline-Catalyzed Aldol Cascade of Succinaldehyde (B1195056)
A highly effective approach involves the L-proline-catalyzed dimerization of succinaldehyde.[3] This reaction proceeds through a cascade of aldol reactions to furnish a key bicyclic enal intermediate, which contains the core cyclopentane structure with the requisite stereocenters. This intermediate is then elaborated to Latanoprost.[2][4][5][6]
The workflow for this key step can be visualized as follows:
Caption: Workflow of the proline-catalyzed aldol cascade for the synthesis of a key Latanoprost intermediate.
This strategy is particularly noteworthy for its efficiency, as it rapidly builds molecular complexity from a simple starting material. The use of the inexpensive and readily available amino acid proline as the catalyst makes this an attractive approach for large-scale synthesis.
Diphenylprolinol Silyl (B83357) Ether-Catalyzed [3+2] Cycloaddition
Another powerful organocatalytic method for constructing the cyclopentane core is the asymmetric [3+2] cycloaddition reaction catalyzed by a diphenylprolinol silyl ether.[7][8] This reaction typically involves the cycloaddition of an α,β-unsaturated aldehyde and a suitable three-carbon component. This approach has been successfully applied to the synthesis of the Corey lactone, a key intermediate for various prostaglandins, including Latanoprost.[1][9][10][11]
"Pot-Economical" Synthesis Strategies
A significant advancement in the synthesis of Latanoprost has been the development of "pot-economical" strategies, where multiple reaction steps are carried out in a single reaction vessel.[7][12] This approach minimizes purification steps, reduces waste, and improves overall efficiency. Organocatalytic reactions are particularly well-suited for these one-pot sequences due to their compatibility with a wide range of functional groups and reaction conditions.
A generalized workflow for a pot-economical synthesis is depicted below:
Caption: Conceptual workflow of a "pot-economical" synthesis strategy.
For instance, a six-pot total synthesis of Latanoprost has been reported, where key steps include an organocatalyst-mediated Michael reaction and a substrate-controlled intramolecular Mukaiyama aldol reaction.[1][9][12][13] This synthesis achieved an impressive overall yield of 24%.[1][12][13]
Quantitative Data Summary
The following tables summarize the quantitative data from key organocatalytic reactions in the synthesis of Latanoprost and its intermediates.
Table 1: Proline-Catalyzed Aldol Cascade for Bicyclic Enal Intermediate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 2 | MeCN | RT | 24 | 14 | 98 | [2][5] |
| L-Proline/DBA | 2/2 | MeCN | RT | 24 | 14 | >99 |
DBA: Dibenzylammonium trifluoroacetate
Table 2: Diphenylprolinol Silyl Ether-Catalyzed Reactions
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| [3+2] Cycloaddition | Diphenylprolinol silyl ether | 10 | CH2Cl2 | -20 | 24 | 90 | >20:1 | 99 | [10] |
| Michael Reaction | Diphenylprolinol silyl ether | 10 | Toluene (B28343) | RT | 12 | 85 | 10:1 | 98 | [1][9][13] |
Key Experimental Protocols
Note: The following are representative experimental protocols. For detailed procedures, it is essential to consult the full research articles.
General Procedure for the Proline-Catalyzed Aldol Cascade to Bicyclic Enal
To a solution of succinaldehyde (1.0 equiv) in acetonitrile (B52724) (0.5 M) is added L-proline (0.02 equiv). The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the bicyclic enal intermediate.
General Procedure for the Diphenylprolinol Silyl Ether-Catalyzed Michael Reaction
To a solution of the aldehyde (1.2 equiv) and the nitroalkene (1.0 equiv) in toluene (0.2 M) at room temperature is added the diphenylprolinol silyl ether catalyst (0.1 equiv). The reaction mixture is stirred for the specified time until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by flash column chromatography to yield the desired Michael adduct.
Conclusion and Future Perspectives
Organocatalysis has undeniably revolutionized the synthesis of Latanoprost and other prostaglandins. The development of novel organocatalytic methods has led to more concise, efficient, and stereoselective synthetic routes. The "pot-economical" approaches, in particular, hold great promise for the industrial-scale production of these important pharmaceuticals.
Future research in this area will likely focus on the development of even more active and selective organocatalysts, further streamlining of synthetic sequences, and the application of these methods to the synthesis of a broader range of prostaglandin analogues with novel therapeutic properties. The principles of green chemistry will continue to be a driving force, with an emphasis on minimizing waste and using environmentally benign reagents and solvents. The continued innovation in organocatalysis will undoubtedly pave the way for more accessible and affordable prostaglandin-based medicines.
References
- 1. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. Enantio- and Diastereoselective Synthesis of Latanoprost using an Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02978F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Pot-Economic Organocatalytic Asymmetric Synthesis of the Corey Lactone | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Organocatalyst-mediated, pot-economical total synthesis of latanoprost | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing Latanoprost Amide in Primary Human Trabecular Meshwork Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the effects of latanoprost (B1674536) amide on primary human trabecular meshwork (HTM) cells is limited in the current scientific literature. The following protocols and data are primarily based on extensive research conducted with latanoprost and its active form, latanoprost free acid. Latanoprost is an isopropyl ester prodrug that is hydrolyzed to latanoprost acid in the eye.[1][2] While latanoprost amide is a derivative, its specific effects may differ. Researchers should consider these protocols as a foundational framework and may need to optimize them for this compound. For comparative insights, studies on other prostaglandin (B15479496) amide analogues, such as bimatoprost, may also be informative.[3]
Introduction
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma, primarily lowering intraocular pressure (IOP) by increasing uveoscleral outflow.[4][5] However, evidence also suggests it influences the conventional outflow pathway through the trabecular meshwork. The mechanism involves the remodeling of the extracellular matrix (ECM) in the trabecular meshwork, a process regulated by matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). This document provides detailed protocols to investigate the effects of this compound on primary human trabecular meshwork (HTM) cells, focusing on ECM regulation, cell viability, and relevant signaling pathways.
Data Presentation
Table 1: Effect of Latanoprost on the Expression of MMPs and TIMPs in Primary Human Trabecular Meshwork Cells
| Gene | Change in mRNA Expression | Notes | Reference |
| MMPs | |||
| MMP-1 | Upregulated | Increased in four of five cell cultures. | |
| MMP-2 | Unchanged | --- | |
| MMP-3 | Upregulated | Increased in four of five cell cultures. | |
| MMP-9 | Not found | --- | |
| MMP-11 | Downregulated | --- | |
| MMP-15 | Downregulated | --- | |
| MMP-17 | Upregulated | Increased in three of five cell cultures. | |
| MMP-24 | Upregulated | Increased in all five cell cultures. | |
| TIMPs | |||
| TIMP-1 | Unchanged | --- | |
| TIMP-2 | Upregulated | Increased in three of five cell cultures. | |
| TIMP-3 | Upregulated | Increased in three of five cell cultures. | |
| TIMP-4 | Upregulated | Increased in three of five cell cultures. |
Experimental Protocols
Primary Human Trabecular Meshwork (HTM) Cell Culture
Objective: To establish and maintain primary HTM cell cultures for subsequent experiments.
Methodology:
-
Obtain human donor eyes from an eye bank in accordance with all ethical guidelines.
-
Dissect the trabecular meshwork tissue under a dissecting microscope.
-
Place small explants of the TM tissue in a culture dish coated with a suitable extracellular matrix protein (e.g., fibronectin or collagen).
-
Culture the explants in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor for cell outgrowth from the explants. Once confluent, subculture the cells using trypsin-EDTA.
-
Characterize the HTM cells by their typical morphology (spindle-shaped or stellate) and the expression of specific markers like α-smooth muscle actin (α-SMA) and aquaporin-1.
Analysis of MMP and TIMP Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the changes in mRNA expression of MMPs and TIMPs in HTM cells following treatment with this compound.
Methodology:
-
Seed primary HTM cells in 6-well plates and grow to approximately 80-90% confluency.
-
Serum-starve the cells for 24 hours in serum-free medium.
-
Treat the cells with various concentrations of this compound (and/or latanoprost free acid as a control) or vehicle control (e.g., ethanol) for a specified time (e.g., 24 hours). A therapeutic concentration of latanoprost free acid is approximately 0.03 µg/mL.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
RT-qPCR: Perform real-time qPCR using a qPCR instrument and SYBR Green or TaqMan-based assays with specific primers for the target MMP and TIMP genes, as well as a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Assessment of Protein Expression by Western Blotting
Objective: To determine the effect of this compound on the protein levels of key signaling molecules or ECM components.
Methodology:
-
Culture and treat HTM cells as described for the RT-qPCR protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., MMPs, TIMPs, phosphorylated and total forms of signaling proteins) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Evaluation of Actin Cytoskeleton Organization by Immunofluorescence
Objective: To visualize changes in the actin cytoskeleton of HTM cells in response to this compound treatment.
Methodology:
-
Seed HTM cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound or vehicle control as previously described.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with fluorescently labeled phalloidin (B8060827) (to stain F-actin) and an antibody against a focal adhesion protein like vinculin.
-
If using an unlabeled primary antibody for vinculin, follow with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic effects of this compound on HTM cells.
Methodology:
-
MTT Assay (for cell viability):
-
Seed HTM cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining (for apoptosis):
-
Treat HTM cells with this compound.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound in HTM cells.
Caption: Postulated signaling pathway of this compound in HTM cells.
References
- 1. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latanoprost in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
Application Notes and Protocols for Measuring Latanoprost Amide-Induced Uveoscleral Outflow Changes In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the in vivo effects of Latanoprost amide, a prostaglandin (B15479496) F2α analog, on uveoscleral outflow. Latanoprost is a cornerstone in the management of glaucoma and ocular hypertension, primarily by reducing intraocular pressure (IOP).[1][2] Its principal mechanism of action is the enhancement of the uveoscleral outflow pathway, which is an alternative route for aqueous humor drainage distinct from the conventional trabecular meshwork pathway.[1][3][4]
Mechanism of Action: this compound and Uveoscleral Outflow
Latanoprost is an isopropyl ester prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases into its biologically active form, Latanoprost acid. Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor. Stimulation of FP receptors located in the ciliary muscle and other uveal tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling process, which involves the regulation of matrix metalloproteinases (MMPs), results in the widening of the connective tissue-filled spaces within the ciliary muscle. The increased permeability of the uveal tissues facilitates the drainage of aqueous humor through the uveoscleral pathway, thereby lowering IOP.
Signaling Pathway Diagram
Caption: this compound signaling pathway in the eye.
Experimental Protocols for In Vivo Measurement
The in vivo assessment of uveoscleral outflow is complex as it cannot be measured directly in a non-invasive manner. The most common method involves calculating it using the modified Goldmann equation, which requires the measurement of several other aqueous humor dynamic parameters. More direct, albeit invasive, methods using tracers are often employed in animal models.
Experimental Workflow Diagram
Caption: Workflow for in vivo measurement of uveoscleral outflow.
Detailed Methodologies
Indirect Measurement via the Goldmann Equation
This is the standard approach for human studies and can be adapted for animal models. It relies on the principle of mass balance for aqueous humor within the anterior chamber.
Principle: The total aqueous humor formation rate (Fin) must equal the total outflow rate. Total outflow is the sum of trabecular outflow and uveoscleral outflow (Fu). Trabecular outflow is pressure-dependent and is the product of outflow facility (C) and the pressure gradient between IOP and episcleral venous pressure (Pv).
Modified Goldmann Equation: Fu = Fin - C * (IOP - Pv)
Protocol:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. The choice of anesthetic is critical as many can affect aqueous humor dynamics.
-
Baseline Measurements (Pre-Latanoprost):
-
Intraocular Pressure (IOP): Measure using a calibrated tonometer (e.g., rebound or applanation tonometer).
-
Aqueous Humor Flow (Fin): Perform scanning ocular fluorophotometry. This involves the topical application of fluorescein (B123965) and subsequent measurement of its clearance from the cornea and anterior chamber over time.
-
Outflow Facility (C): Measure using tonography or a constant-flow infusion method. Tonography involves applying a known weight to the cornea and measuring the change in IOP over time.
-
Episcleral Venous Pressure (Pv): Measure directly using venomanometry, which involves cannulating an episcleral vein and connecting it to a pressure transducer.
-
-
Latanoprost Administration: Administer a single drop of this compound solution (e.g., 0.005%) to the ocular surface of one eye, using the contralateral eye as a control.
-
Post-Treatment Measurements: At a predetermined time point after administration (peak drug effect is typically 8-12 hours post-administration), repeat all measurements (IOP, Fin, C, and Pv) on both the treated and control eyes.
-
Calculation: Use the measured values to calculate Fu for both baseline and post-treatment conditions in both eyes using the Goldmann equation.
-
Analysis: Compare the change in Fu between the Latanoprost-treated eye and the control eye.
Direct Measurement with Fluorescent Tracers (Animal Models)
This method provides a more direct visualization and quantification of the uveoscleral outflow pathway.
Principle: A fluorescent tracer is injected into the anterior chamber. The tracer follows the path of aqueous humor outflow. The amount of tracer recovered in the uveoscleral tissues is quantified to determine the outflow rate.
Protocol:
-
Animal Preparation: Anesthetize the animal as described above.
-
Tracer Injection:
-
Create a small limbal paracentesis using a fine-gauge needle.
-
Inject a known volume and concentration of a high-molecular-weight fluorescent tracer (e.g., FITC-dextran) into the anterior chamber.
-
-
Latanoprost Administration: The animal can be pre-treated with topical Latanoprost prior to the tracer injection.
-
Incubation Period: Allow the tracer to distribute and exit the eye via the outflow pathways for a specific duration (e.g., 60-120 minutes).
-
Tissue Collection and Analysis:
-
Euthanize the animal and enucleate the eye.
-
Dissect the anterior segment, separating the uveal tissues (iris, ciliary body, choroid) from the trabecular meshwork and cornea.
-
Extract the fluorescent tracer from the tissue samples using a suitable buffer.
-
Quantify the fluorescence in the tissue extracts using a fluorometer or by fluorescence microscopy of tissue sections.
-
-
Calculation: The amount of tracer in the uveal tissues relative to the total amount injected provides a measure of the fraction of outflow through the uveoscleral pathway.
Data Presentation: Quantitative Effects of Latanoprost
The following tables summarize data from published studies on the effect of Latanoprost on aqueous humor dynamics.
Table 1: Effect of Latanoprost on Aqueous Humor Dynamics in Humans
| Parameter | Baseline (Mean ± SD) | After Latanoprost (Mean ± SD) | Change | P-value | Reference |
| IOP (mmHg) | 24.5 ± 2.5 | 18.9 ± 2.8 | -23% | <0.001 | |
| Uveoscleral Outflow (μL/min) | 0.86 ± 0.69 | 1.60 ± 0.99 | +86% | <0.001 | |
| Outflow Facility (μL/min/mmHg) | 0.22 ± 0.08 | 0.28 ± 0.12 | +27% | 0.02 | |
| Aqueous Flow (μL/min) | 2.45 ± 0.45 | 2.48 ± 0.51 | No significant change | >0.05 | |
| Daytime Uveoscleral Outflow (μL/min) | - | - | +1.17 | 0.003 |
Note: Values are illustrative and compiled from various studies. SD = Standard Deviation.
Table 2: Latanoprost Response Categories in Healthy Subjects
| Parameter | Non-Responders | Medium-Responders (10-20% IOP drop) | High-Responders (>20% IOP drop) | P-value (High vs. Non) | Reference |
| Baseline IOP (mmHg) | 13.9 ± 1.9 | 14.8 ± 2.1 | 16.4 ± 2.3 | <0.001 | |
| Baseline Uveoscleral Outflow (μL/min) | Higher | Lower | Lower | 0.03 | |
| Change in Uveoscleral Outflow (μL/min) | No Change | Increased | Increased Significantly | 0.004 |
Note: This table highlights that baseline characteristics can predict the response to Latanoprost, with a greater increase in uveoscleral outflow driving a larger IOP reduction.
Conclusion
Measuring the changes in uveoscleral outflow induced by this compound in vivo requires a multi-faceted approach, combining several techniques to derive the final value. The indirect method using the Goldmann equation is the clinical standard, while tracer studies in animal models offer a more direct, albeit invasive, assessment. The data consistently demonstrate that Latanoprost's primary IOP-lowering effect is mediated by a significant increase in uveoscleral outflow. These protocols provide a framework for researchers to accurately quantify this effect, aiding in the development and evaluation of new glaucoma therapies.
References
Application Note: Quantification of Latanoprost Amide in Aqueous Humor by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a first-line treatment for glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that, after topical administration, is absorbed through the cornea and rapidly hydrolyzed by esterases to its biologically active form, latanoprost acid.[4][5] This active form increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[6][7][8]
Latanoprost amide (e.g., Latanoprost ethyl amide) is an analog of latanoprost where the C-1 carboxyl group has been modified.[9][10] These analogs are of interest in drug development as potential alternative prodrugs with different pharmacokinetic profiles.[9] Quantifying their concentration in aqueous humor—the fluid that fills the anterior chamber of the eye—is critical for evaluating their ocular bioavailability, efficacy, and duration of action.
This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in aqueous humor. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method performance characteristics.
Experimental Protocols
Materials and Reagents
-
Analytes: Latanoprost Ethyl Amide (analytical standard)[10], Latanoprost-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Other: Artificial Aqueous Humor (for calibration standards and QCs), Microcentrifuge tubes.
Instrumentation
-
Liquid Chromatography: Waters Acquity UPLC or equivalent system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS) equipped with an Electrospray Ionization (ESI) or Unispray source.[5]
Sample Preparation (Aqueous Humor)
A protein precipitation method is employed for its simplicity and effectiveness in cleaning up the aqueous humor matrix.[11][12]
-
Thaw aqueous humor samples on ice.
-
To a 50 µL aliquot of the aqueous humor sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Latanoprost-d4 in methanol).
-
Add 150 µL of ice-cold acetonitrile or methanol to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | Waters Acquity BEH C8 (150 mm x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[13] |
| Gradient | 30% B to 95% B over 5 min, hold 1 min, return to 30% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[14] |
| Capillary Voltage | 3.0 kV[14] |
| Source Temp. | 150°C[14] |
| Desolvation Temp. | 550°C[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Latanoprost Ethyl Amide | 418.6 [M+H]⁺ | User-defined | 30 | 15 |
| Latanoprost-d4 (IS) | 409.3 [M+H]⁺ | User-defined | 30 | 15 |
Note: Product ions and optimal cone/collision energies must be determined empirically by infusing the analytical standards.
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and matrix effects.[5] The tables below summarize typical performance data based on similar published methods for latanoprost and its metabolites in ocular tissues.[11][14]
Linearity and Sensitivity
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
Table 4: Linearity and Limits of Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Calibration Range | 10 - 160 ng/mL | [11] |
| Correlation (r²) | > 0.995 | [14] |
| LLOQ | 0.5 ng/mL | [5] |
| LOD | 30.66 pg/mL |[11] |
Accuracy and Precision
Accuracy (% Bias) and precision (% CV) are evaluated using Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Reference |
|---|---|---|---|---|---|
| Low QC | < 15% | ± 15% | < 15% | ± 15% | [11][14] |
| Mid QC | < 15% | ± 15% | < 15% | ± 15% | [11][14] |
| High QC | < 15% | ± 15% | < 15% | ± 15% |[11][14] |
Matrix Effect and Recovery
The matrix effect assesses the ion suppression or enhancement caused by co-eluting endogenous components from the aqueous humor. Recovery measures the efficiency of the extraction process.
Table 6: Matrix Effect and Extraction Recovery
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Matrix Effect | 85% - 115% | [11] |
| Extraction Recovery | Consistent and reproducible |[14] |
Conclusion
This application note provides a comprehensive LC-MS/MS protocol for the reliable quantification of this compound in aqueous humor. The method combines a straightforward protein precipitation for sample preparation with the high selectivity and sensitivity of tandem mass spectrometry. This approach is well-suited for pharmacokinetic studies, supporting the development and evaluation of new prostaglandin analogs for glaucoma treatment.
References
- 1. Latanoprost Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 2. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latanoprost – A Lasting Glaucoma Breakthrough | Glaucoma Australia [glaucoma.org.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Latanoprost Quantification in Ocular Implants and Tissues: HPLC-Fluorescence vs HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening Prostaglandin Analogs in Animal Models of Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP), which leads to optic nerve damage and vision loss. Prostaglandin (B15479496) analogs (PGAs) are a first-line treatment for glaucoma, effectively lowering IOP by increasing the uveoscleral outflow of aqueous humor. Preclinical screening of novel PGAs in robust animal models of ocular hypertension (OHT) is a critical step in the drug development process. These application notes provide detailed methodologies for utilizing common animal models to screen the efficacy of PGAs.
Mechanism of Action of Prostaglandin Analogs
Prostaglandin analogs are prodrugs that are hydrolyzed in the cornea to their active forms. These active molecules are agonists of the prostaglandin F2α (FP) receptor. The activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that results in the remodeling of the extracellular matrix of the uveoscleral pathway. This remodeling reduces hydraulic resistance and enhances the outflow of aqueous humor, thereby lowering IOP. The primary signaling pathway involves the Gq protein-coupled FP receptor, leading to the activation of matrix metalloproteinases (MMPs).
Animal Models of Ocular Hypertension
The selection of an appropriate animal model is crucial for the successful screening of anti-glaucoma drugs. Non-human primates and rabbits are commonly used for their anatomical and physiological similarities to the human eye. Rodent models are also valuable for higher throughput screening.
Laser-Induced Ocular Hypertension in Non-Human Primates (NHPs)
This is considered a gold-standard model as the NHP eye closely resembles the human eye. Laser photocoagulation of the trabecular meshwork obstructs aqueous outflow, leading to a sustained elevation of IOP.
Laser-Induced Ocular Hypertension in Rabbits
Rabbits are a widely used model due to their larger eye size compared to rodents and cost-effectiveness. Similar to the NHP model, laser treatment to the trabecular meshwork induces OHT. However, the success rate can be variable due to the unique anatomy of the rabbit eye.
Other Rodent Models
Models such as intracameral microbead injection or circumlimbal suture placement in rodents can also induce OHT. However, the microbead-induced model may not be suitable for screening PGAs as it can render the outflow pathways unresponsive to these agents.
Data Presentation: Efficacy of Prostaglandin Analogs
The following tables summarize the quantitative data on the IOP-lowering effects of common prostaglandin analogs in various animal models.
Table 1: Efficacy of Prostaglandin Analogs in Non-Human Primates with Laser-Induced Ocular Hypertension
| Prostaglandin Analog | Concentration | Animal Model | Baseline IOP (mmHg) | Maximum IOP Reduction | Reference |
| Latanoprost | 0.005% | Cynomolgus Monkey | ~35 | 18% (6.3 mmHg) | |
| Bimatoprost | 0.03% | Cynomolgus Monkey | ~36 | 18% (6.5 mmHg) | |
| Latanoprost + Bimatoprost | 0.005% + 0.03% | Cynomolgus Monkey | ~35 | 29-30% (10.3 mmHg) | |
| PGF2α isopropylester | 1 µg | Cynomolgus Monkey | Not specified | 2.9 mmHg | |
| Latanoprost | Not specified | African Green Monkey | ~18.3 | 3.4 mmHg (in responders) |
Table 2: Efficacy of Prostaglandin Analogs in Rodents
| Prostaglandin Analog | Concentration | Animal Model | Maximum IOP Reduction (%) | Reference |
| Latanoprost | 0.005% | Wild-type Mice | 23.2% (night) | |
| Travoprost | 0.004% | Wild-type Mice | 26.1% (night) | |
| Bimatoprost | 0.03% | Wild-type Mice | 19.8% (night) |
Experimental Protocols
Application Notes: Cell-Based Assays for Determining the Efficacy of Latanoprost Amide
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a potent agonist for the prostaglandin F (FP) receptor.[1][2][3] It is clinically used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[4][5] Latanoprost itself is an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3] Latanoprost amide is a related compound that is expected to exert its therapeutic effect through a similar mechanism: activation of the FP receptor.
The FP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6][7] Activation of this pathway initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key event that can be measured to quantify receptor activation.[9][10]
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the functional potency and potential cytotoxicity of this compound by targeting different stages of the FP receptor signaling pathway.
Signaling Pathway of this compound
This compound, as an agonist, binds to and activates the FP receptor. This initiates a Gq-mediated signaling cascade, which is a primary indicator of the compound's efficacy.
Featured Assays
Three key assays are presented to provide a comprehensive profile of this compound's efficacy and safety:
-
GTPγS Binding Assay: Directly measures the activation of G-proteins coupled to the FP receptor, providing a proximal readout of receptor activation.[11][12]
-
Intracellular Calcium Mobilization Assay: A robust functional assay that measures a key downstream event (Ca²⁺ release) resulting from Gq pathway activation.[13][14][15]
-
Cell Viability Assay: Assesses the overall health of the cells in response to the compound, essential for distinguishing efficacy from cytotoxicity.[16][17][18]
GTPγS Binding Assay
Application Note
The GTPγS binding assay is a functional membrane-based assay that quantifies the activation of G-proteins upon ligand binding to a GPCR.[12] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11][19] This binding event is an early and direct consequence of receptor activation.[12] The assay is highly valuable for determining the potency (EC₅₀) and efficacy (Emax) of agonists like this compound at the FP receptor.
Protocol
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of radiolabeled, non-hydrolyzable [³⁵S]GTPγS allows this activated state to be trapped and quantified.[12]
Materials:
-
Cell membranes from a cell line overexpressing the human FP receptor (e.g., HEK293-FP)
-
This compound (serial dilutions)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Non-specific binding control: unlabeled GTPγS
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from cells expressing the FP receptor using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: On ice, add the following to a 96-well plate:
-
25 µL Assay Buffer (for total binding) or 25 µL of 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of this compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of cell membranes (5-20 µg protein/well) pre-incubated with 10 µM GDP for 15 minutes on ice.
-
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
Intracellular Calcium Mobilization Assay
Application Note
Since the FP receptor is Gq-coupled, its activation leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[10][15] This assay provides a robust and high-throughput method to measure the functional consequence of receptor activation in intact cells. It utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence intensity upon binding to Ca²⁺. The change in fluorescence is monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[13][20] This is a cornerstone assay for characterizing Gq-coupled GPCR agonists.
References
- 1. Latanoprost - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 6. marinbio.com [marinbio.com]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Latanoprost Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances of Latanoprost (B1674536) ethyl amide. Latanoprost ethyl amide is an analog of Latanoprost where the C-1 carboxyl group has been modified to an N-ethyl amide.[1][2] Given the therapeutic importance of prostaglandin (B15479496) analogs, ensuring the purity of such compounds is critical for their safety and efficacy.[3] The presented method is adapted from established protocols for Latanoprost analysis and is designed to separate Latanoprost ethyl amide from its potential process-related impurities and degradation products.
Introduction
Latanoprost is a prostaglandin F2α analog widely used in the treatment of glaucoma and ocular hypertension.[4][5] It is a prodrug that is hydrolyzed in the cornea to its biologically active free acid form. Latanoprost ethyl amide is a derivative of Latanoprost that is of interest in research and development. The control of impurities in active pharmaceutical ingredients (APIs) is a mandatory requirement by regulatory authorities to ensure the safety and efficacy of the final drug product.
This document provides a detailed protocol for a proposed reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of Latanoprost ethyl amide and its potential impurities.
Experimental Protocol
This proposed method is adapted from validated HPLC methods for Latanoprost and is optimized for the analysis of Latanoprost ethyl amide.
Materials and Reagents
-
Latanoprost Ethyl Amide reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A gradient-capable HPLC system with a UV detector. |
| Column | Waters Xterra RP18 (250 x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase A | 10mM Ammonium formate in water, pH adjusted to 3.5 with formic acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Latanoprost Ethyl Amide reference standard in acetonitrile to obtain a final concentration of 50 µg/mL.
-
Sample Solution: Prepare the Latanoprost ethyl amide sample to be tested in acetonitrile at a concentration of approximately 50 µg/mL.
-
Spiked Sample Solution (for method development and validation): Prepare a sample solution as described above and spike it with known impurities at a concentration of approximately 1% of the main analyte concentration.
Data Presentation
The following table summarizes hypothetical quantitative data from the purity analysis of a Latanoprost ethyl amide sample using the proposed HPLC method.
| Compound | Retention Time (min) | Area (%) | Specification |
| Latanoprost Ethyl Amide | 15.2 | 99.50 | NLT 98.0% |
| 15(S)-Latanoprost ethyl amide | 13.8 | 0.15 | NMT 0.2% |
| 5,6-trans-Latanoprost ethyl amide | 16.5 | 0.10 | NMT 0.2% |
| Latanoprost Acid | 8.5 | 0.08 | NMT 0.15% |
| Unknown Impurity 1 | 10.1 | 0.05 | NMT 0.1% |
| Unknown Impurity 2 | 19.3 | 0.12 | NMT 0.15% |
| Total Impurities | - | 0.50 | NMT 2.0% |
NLT: Not Less Than, NMT: Not More Than
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis for Latanoprost amide purity.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical relationship for data analysis in this compound purity testing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02978F [pubs.rsc.org]
Application Notes and Protocols: In Vitro Corneal Permeability of Latanoprost Amide Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro corneal permeability studies of Latanoprost amide formulations. The information is collated from multiple studies to ensure a robust and well-referenced guide for evaluating drug delivery and bioequivalence of topical ophthalmic products.
Introduction
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely used medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. It is a prodrug that is hydrolyzed to its active form, Latanoprost acid, by esterases in the cornea. The efficacy of a topical Latanoprost formulation is highly dependent on its ability to permeate the cornea.[1] In vitro corneal permeability studies are therefore critical in the development and evaluation of new Latanoprost formulations, offering a reliable and ethical alternative to in vivo testing.[2] These studies typically utilize reconstructed human corneal epithelial tissue models to assess the permeation kinetics of different formulations.[3][4]
Quantitative Data Summary
The following tables summarize the apparent permeability coefficients (Papp) of various Latanoprost formulations as determined in several in vitro studies. These values provide a benchmark for comparing the performance of different excipients and formulation strategies.
Table 1: Apparent Permeability Coefficients (Papp) of Various Latanoprost Formulations.
| Formulation | Key Excipients | Papp (x 10⁻⁶ cm/s) | Reference |
| Xalatan® | 0.02% Benzalkonium Chloride (BAK) | 8.81 | [5] |
| Monoprost® | Preservative-Free (PF) | 1.15 | [5] |
| Formulation with Poloxamer 407 | Surfactant | 6.05 - 6.27 | [5] |
| Formulation without Surfactants | - | 1.69 - 2.57 | [5] |
| Xaloptic | Preservative-Containing | 5.49 ± 1.64 | [6] |
| Xalatan® | Preservative-Containing | 4.66 ± 1.13 | [6] |
| Monoprost® | Preservative-Free | 0.39 ± 0.07 | [6] |
| PF and Surfactant-Free (SF) | - | ~8.5 | [3] |
| SF with 0.02% BAK | 0.02% Benzalkonium Chloride | ~8.5 | [3] |
| PF with 5% MGHS 40 | Macrogolglycerol hydroxystearate 40 | 3.14 | [3] |
| Preserved Latanoprost | Benzalkonium Chloride (BAK) | 8.47 ± 0.40 | [2] |
| PF SF Latanoprost | Preservative-Free, Surfactant-Free | 8.52 ± 0.47 | [2] |
| PF Latanoprost | Non-ionic surfactant (MGHS 40) | 3.14 ± 0.14 | [2] |
Table 2: Comparison of Latanoprost Formulations from a Single Study.
| Formulation Brand Name | Key Characteristics | Papp (x 10⁻⁶ cm/s) | Cumulative Transport at 12h (µg/cm²) |
| Xalatan® | Contains 0.02% BAK | 5.3 x 10¹ | Not Reported |
| Monopost® | Preservative-Free | 6.9 | Not Reported |
| Preserved Latanoprost (Xalatan®) | Contains BAK, no surfactant | 8.47 ± 0.40 | 1.283 ± 0.065 |
| PF SF Latanoprost (Xalof®-Xiop®) | Preservative-Free, Surfactant-Free | 8.52 ± 0.47 | 1.279 ± 0.061 |
| PF Latanoprost (Monoprost®) | Contains non-ionic surfactant (MGHS 40) | 3.14 ± 0.14 | 1.311 ± 0.034 |
Note: The conversion of Latanoprost (a lipophilic prodrug) to Latanoprost acid (the more hydrophilic active drug) is a key step in its transport across the cornea.[1]
Experimental Protocols
In Vitro Corneal Permeability Assay using Reconstructed Human Corneal Tissue
This protocol is based on methodologies reported for the EpiCorneal™ tissue model.[2][3][5]
3.1.1. Materials and Equipment
-
Reconstructed human corneal tissue model (e.g., EpiCorneal™ from MatTek Life Sciences)
-
Cell culture inserts (e.g., 0.6 cm² surface area) in 24-well plates
-
Assay medium (e.g., Krebs Ringer Buffer, pH 7.4)
-
This compound formulations to be tested
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture incubator (37°C, 5% CO₂, 95% RH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., PDA or UV) for quantification of Latanoprost acid
-
Transepithelial Electrical Resistance (TEER) measurement device
-
Lucifer Yellow and MTT assay reagents for tissue integrity and viability assessment
3.1.2. Experimental Workflow Diagram
References
- 1. mattek.com [mattek.com]
- 2. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeation of Latanoprost Eye Drop Formulations in EpiCorneal [mattek.com]
- 6. [Does preservative content affect drug permeability? The permeability analysis in vitro of 3 ophthalmic Latanoprost formulations in a human epithelial cell culture model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the IOP-Lowering Effects of Novel Prostaglandin Analogues in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP). Prostaglandin (B15479496) analogues (PGAs) are a first-line therapy for glaucoma, effectively lowering IOP by enhancing aqueous humor outflow.[1][2][3] Mouse models provide a valuable in vivo system for the preclinical evaluation of novel PGAs due to their well-characterized genetics, relatively low cost, and the availability of transgenic strains.[4] These application notes provide detailed protocols and data presentation guidelines for assessing the IOP-lowering efficacy of new prostaglandin analogues using mouse models.
Prostaglandin F2α (PGF2α) analogues, such as latanoprost, travoprost, and bimatoprost, are among the most effective IOP-lowering drugs.[5] Their primary mechanism of action involves increasing the outflow of aqueous humor through the uveoscleral pathway, with some effects also on the trabecular meshwork.[5][6] This is achieved through the activation of prostanoid FP receptors located in the ciliary muscle, trabecular meshwork, and sclera.[5][7] Activation of these receptors triggers signaling cascades that lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, thereby reducing outflow resistance.[5][6][8]
Key Signaling Pathways
The IOP-lowering effect of prostaglandin analogues is primarily mediated by the FP prostanoid receptor, a G-protein coupled receptor. Upon agonist binding, the receptor activates Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the expression of genes, such as matrix metalloproteinases (MMPs), which are involved in the remodeling of the extracellular matrix of the uveoscleral pathway, and to changes in cell shape and contractility that facilitate aqueous humor outflow.[1][5] Some studies also suggest a role for EP receptors, particularly EP3, in mediating the IOP-lowering effects of certain PGAs, potentially through the induction of endogenous prostaglandins.[5][9][10]
Data Presentation: IOP-Lowering Effects of Prostaglandin Analogues in Mice
The following tables summarize the reported IOP-lowering effects of various prostaglandin analogues in wild-type and FP receptor-deficient mice. These data are compiled from multiple studies and are intended for comparative purposes. Experimental conditions, such as the specific mouse strain, time of day of measurement, and method of IOP measurement, can influence the results.
Table 1: IOP Reduction in Wild-Type Mice with Clinically Used Prostaglandin Analogues
| Prostaglandin Analogue | Concentration | Time of Maximal Effect (post-instillation) | Maximal IOP Reduction (%) | Mouse Strain | Reference |
| Latanoprost | 0.005% | 3 hours (night) | 23.2 ± 1.1 | ddY | [11] |
| Travoprost | 0.004% | 3 hours (night) | 26.1 ± 1.2 | ddY | [11] |
| Bimatoprost | 0.03% | 3 hours (night) | 19.8 ± 1.5 | ddY | [11] |
| Unoprostone | 0.12% | 3 hours (night) | 13.7 ± 1.9 | ddY | [11] |
| Tafluprost | 0.005% | 3, 6, 9 hours | More effective than latanoprost | ddY | [12] |
Table 2: Effect of Prostaglandin Analogues on IOP in FP Receptor-Deficient (FPKO) Mice
| Prostaglandin Analogue | Concentration | IOP Reduction in FPKO Mice | Reference |
| Latanoprost | 0.005% | No significant effect | [11] |
| Travoprost | 0.004% | No significant effect | [11] |
| Bimatoprost | 0.03% | No significant effect | [11] |
| Unoprostone | 0.12% | No significant effect | [11] |
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram and protocols outline the key steps for evaluating the IOP-lowering effects of novel prostaglandin analogues in mice.
Protocol 1: Animal Handling and Acclimatization
-
Animal Model: Use adult inbred mouse strains (e.g., C57BL/6J, ddY). For mechanistic studies, consider using prostanoid receptor-deficient mice (e.g., FPKO) and their wild-type littermates.[11][13]
-
Acclimatization: House the mice in a controlled environment with a strict 12-hour light-dark cycle for at least one week before the experiment.[11][12] This is critical as mouse IOP exhibits significant diurnal variation, being higher during the dark phase.[11][12]
-
Animal Health: Ensure animals are healthy and free of ocular abnormalities.
Protocol 2: Baseline and Post-Treatment IOP Measurement
-
Anesthesia: Anesthetize the mice for IOP measurement. Commonly used anesthetics include a mixture of ketamine and xylazine (B1663881) administered intraperitoneally.[14] Be aware that anesthesia can affect IOP, so consistency in the type, dose, and timing of anesthesia is crucial.[15]
-
IOP Measurement Technique:
-
Microneedle Method: This is a direct and accurate method involving cannulating the anterior chamber with a fine glass microneedle connected to a pressure transducer.[11][12][14] While precise, it is an invasive procedure.
-
Rebound Tonometry (e.g., TonoLab): This is a non-invasive method that is well-suited for repeated measurements in the same animal.[15][16] The tonometer propels a small probe towards the cornea and measures its rebound characteristics to determine IOP.[17]
-
-
Baseline IOP: Measure the baseline IOP of both eyes before any treatment. It is recommended to measure IOP at different times of the day (e.g., during the light and dark cycles) to establish the diurnal rhythm in your specific mouse colony.[11][12]
-
Drug Administration:
-
Topically apply a single, small-volume drop (e.g., 3 µL) of the novel prostaglandin analogue solution to one eye.[11][13]
-
The contralateral eye can be left untreated or treated with the vehicle solution to serve as a control.[11][13] A separate group of animals treated only with the vehicle is also a valid control.
-
Conduct the study in a masked or blinded manner to avoid bias.[11][12]
-
-
Post-Treatment IOP Measurement: Measure IOP in both the treated and control eyes at multiple time points after drug administration (e.g., 1, 2, 3, 6, 9, and 12 hours).[11][12] This will allow for the determination of the onset, peak effect, and duration of action of the compound.
Protocol 3: Data Analysis
-
IOP Calculation: Calculate the percentage of IOP reduction in the treated eye relative to its baseline IOP and relative to the IOP of the control eye at each time point. The difference in IOP between the treated and untreated contralateral eye in the same mouse is a common way to evaluate the drug's effect.[11][13]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the IOP reduction compared to baseline and the vehicle control. A p-value of <0.05 is typically considered statistically significant.
-
Dose-Response Curve: To determine the optimal concentration, perform a dose-response study by testing a range of concentrations of the novel prostaglandin analogue.[13]
Conclusion
Mouse models are indispensable tools for the preclinical evaluation of novel prostaglandin analogues for glaucoma therapy. By following standardized protocols for animal handling, IOP measurement, and data analysis, researchers can obtain reliable and comparable data on the efficacy and mechanism of action of new therapeutic candidates. The use of receptor-deficient mouse models further allows for the elucidation of the specific signaling pathways involved in the IOP-lowering effects of these compounds.[11]
References
- 1. aoa.org [aoa.org]
- 2. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaucoma - Wikipedia [en.wikipedia.org]
- 4. Outflow Physiology of the Mouse Eye: Pressure Dependence and Washout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. reviewofoptometry.com [reviewofoptometry.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Prostaglandin analogues and mouse intraocular pressure: effects of tafluprost, latanoprost, travoprost, and unoprostone, considering 24-hour variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Method for the noninvasive measurement of intraocular pressure in mice. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Compassionate Use of Latanoprost in Uncontrolled Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the compassionate use of Latanoprost for patients with uncontrolled glaucoma. This document includes a summary of clinical data, detailed experimental protocols derived from published studies, and visualizations of key pathways and processes.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] Latanoprost, a prostaglandin (B15479496) F2α analogue, is a first-line therapy for open-angle glaucoma and ocular hypertension, effectively reducing IOP by increasing the uveoscleral outflow of aqueous humor.[1][2][3] However, a subset of patients with uncontrolled glaucoma may not respond adequately to standard therapies or may be intolerant to them. In such cases, compassionate use protocols, also known as expanded access programs, can provide a pathway for patients to receive investigational treatments like Latanoprost before they are commercially available or for off-label uses.[1][4]
This document outlines the protocols and data from a significant compassionate use clinical trial of Latanoprost as an adjunctive therapy in patients with uncontrolled glaucoma on maximal tolerated medical therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from a multicenter, prospective compassionate use clinical trial involving Latanoprost for uncontrolled glaucoma.[5]
Table 1: Patient Demographics and Baseline Characteristics [5]
| Characteristic | Value |
| Number of Patients | 160 |
| Number of Eyes | 160 |
| Mean Baseline IOP (± SD) | 23.3 ± 6.9 mm Hg |
Table 2: Intraocular Pressure (IOP) Reduction Over Time [5]
| Time Interval | Mean IOP Reduction (± SD) in mm Hg |
| 1 Month | 4.1 ± 5.2 |
| 3 Months | 4.0 ± 6.3 |
| 6 Months | 3.7 ± 4.2 |
Table 3: Patient Response to Latanoprost Therapy [5]
| Time Interval | Patients with ≥20% IOP Reduction (%) | Patients with ≥40% IOP Reduction (%) |
| 1 Month | 44.4% (64 of 144) | 12.5% (18 of 144) |
| 3 Months | 43.0% (46 of 107) | 8.4% (9 of 107) |
| 6 Months | 32.3% (10 of 31) | Not Reported |
Table 4: Adverse Events [5]
| Adverse Event | Percentage of Patients |
| Ocular Allergy or Irritation | 5.0% (8 patients) |
Experimental Protocols
The following protocols are based on the methodology of the compassionate use clinical trial of Latanoprost in patients with uncontrolled glaucoma on maximal tolerated medical therapy.[5]
Patient Selection Criteria
-
Inclusion Criteria:
-
Patients with a diagnosis of glaucoma.
-
Uncontrolled IOP despite being on maximally tolerated medical therapy.
-
-
Exclusion Criteria:
-
Known hypersensitivity to Latanoprost or its components.[6]
-
Treatment Regimen
-
Dosage: One drop of Latanoprost 0.005% ophthalmic solution.[5]
-
Administration: Administered to the affected eye(s) once daily, between 6:00 PM and 8:00 PM.[5]
-
Concomitant Medications: All other existing glaucoma medications were continued.[5]
Follow-up and Data Collection
-
Follow-up Visits: Scheduled at 1, 3, and 6 months post-initiation of Latanoprost therapy.[5]
-
IOP Measurement: Intraocular pressure was measured between 2:00 PM and 4:00 PM at each follow-up visit.[5]
-
Definition of a Responder: A patient with a reduction in intraocular pressure of at least 20% from their baseline measurement.[5]
-
Adverse Event Monitoring: Patients were monitored for any ocular or systemic adverse events at each visit.
Mandatory Visualizations
Latanoprost Signaling Pathway
Caption: Latanoprost's mechanism of action in reducing intraocular pressure.
Compassionate Use Protocol Workflow
References
- 1. Expanded Access | FDA [fda.gov]
- 2. FDA Cautiously Expands Compassionate Access - American Academy of Ophthalmology [aao.org]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. facetlifesciences.com [facetlifesciences.com]
- 5. Latanoprost for uncontrolled glaucoma in a compassionate case protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
Troubleshooting & Optimization
Improving the aqueous solubility of Latanoprost amide for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Latanoprost (B1674536) amide for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Latanoprost amide difficult to dissolve in aqueous solutions for my in vitro experiments?
A1: this compound, like other prostaglandin (B15479496) analogues (PGAs), is a lipophilic molecule and is practically insoluble in water.[1][2][3][4] This inherent low aqueous solubility can lead to challenges in preparing stock solutions and achieving desired concentrations in cell culture media or buffer systems, potentially impacting the accuracy and reproducibility of experimental results.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common and effective strategies to enhance the aqueous solubility of this compound and other PGAs for experimental purposes include:
-
Using Co-solvents: Initially dissolving the compound in a small amount of a water-miscible organic solvent like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) before further dilution in aqueous media is a standard practice.[5]
-
Employing Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form water-soluble inclusion complexes with hydrophobic drugs like Latanoprost.[1][2][6] The lipophilic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent water solubility.[6]
-
Utilizing Surfactants: Non-ionic surfactants like polysorbate 80 (Tween 80), polyoxyl 40 stearate, and polyethylene (B3416737) glycol monostearate 25 can form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility in aqueous solutions.[7][8][9]
Q3: Can I use Benzalkonium Chloride (BAK) to improve solubility in my cell culture experiments?
A3: While Benzalkonium Chloride (BAK) is used as a preservative and solubilizing agent in some commercial ophthalmic formulations, it is known to be cytotoxic even at low concentrations.[10] For in vitro cell-based assays, using BAK is generally not recommended as it can induce cell death and confound experimental results, making it difficult to distinguish the effects of this compound from the toxicity of BAK.[11][12][13]
Q4: What is the mechanism of action of this compound?
A4: this compound, like Latanoprost, is a prostanoid selective FP receptor agonist.[3] After penetrating the cornea (or cells in an in vitro model), it is hydrolyzed by esterases to its biologically active form, the corresponding acid.[14] This active form binds to the prostaglandin F receptor (FP receptor), initiating a signaling cascade that, in the context of glaucoma, increases the uveoscleral outflow of aqueous humor.[15] In other cellular models, activation of the FP receptor can trigger various downstream signaling pathways.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The aqueous solubility limit has been exceeded. This can happen when a concentrated stock solution in an organic solvent is diluted too quickly or into a medium with incompatible components. | 1. Optimize the initial solvent: Ensure this compound is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) first.[5]2. Use a solubilizing agent: Prepare the aqueous medium with a pre-dissolved solubilizing agent like HP-β-cyclodextrin or a non-ionic surfactant (e.g., Polysorbate 80) before adding the this compound stock solution.[2][8]3. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment. |
| Inconsistent or non-reproducible experimental results. | 1. Incomplete dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations.2. Adsorption to plastics: Latanoprost and similar lipophilic compounds have a tendency to adsorb to the surfaces of laboratory plastics like pipette tips and microplates, reducing the effective concentration.[9]3. Degradation: Latanoprost is susceptible to degradation by heat, light, and changes in pH. | 1. Visually confirm dissolution: Ensure no particulate matter is visible in the stock solution before use.2. Use low-adhesion plastics: Utilize low-protein-binding or siliconized labware.3. Pre-treat labware: Pre-rinsing pipette tips and wells with the final solution can help to saturate binding sites.4. Control storage conditions: Store stock solutions protected from light at 2-8°C. Prepare fresh dilutions in aqueous media for each experiment. |
| Observed cytotoxicity is higher than expected. | 1. Co-solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high, causing cellular stress or death.2. Compound-induced toxicity: The concentration of this compound itself may be cytotoxic to the specific cell line being used.[11][12] | 1. Limit solvent concentration: Keep the final concentration of DMSO or ethanol in the cell culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.2. Perform a dose-response curve: Conduct a preliminary experiment to determine the cytotoxic concentration range of this compound for your specific cell type using a cell viability assay (e.g., MTT, LDH). |
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data related to the solubility of Latanoprost and formulation components.
Table 1: Solubility of Latanoprost in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Practically insoluble (approx. 12.9 µg/mL) | [3] |
| Ethanol | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Approx. 50 mg/mL | [5] |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile | Very soluble | [3] |
| PBS (pH 7.2) | Approx. 0.05 mg/mL | [5] |
| 1:1 Ethanol:PBS (pH 7.2) | Approx. 0.4 mg/mL |[5] |
Table 2: Example Formulations for Improved Aqueous Solubility
| Formulation Strategy | Key Excipients | Typical Concentration | Mechanism | Reference |
|---|---|---|---|---|
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.359% w/v (3.59 mg/mL) | Forms a water-soluble inclusion complex with Latanoprost.[2][6] | |
| Micellar Solubilization | Polyoxyl 40 stearate, Polyethylene glycol monostearate 25 | Not specified | Forms micelles that encapsulate Latanoprost, increasing stability and solubility.[7][8] | [7] |
| Co-solvency | Propylene glycol | 7.5 mg/mL | Increases the polarity of the solvent system. | [2] |
| Microemulsion | Non-ionic surfactant (e.g., Solutol HS 15), Castor oil | Not specified | Forms a thermodynamically stable liquid solution that dissolves hydrophobic Latanoprost.[10] |[10] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Stock Solution using HP-β-Cyclodextrin
This protocol describes how to prepare a 1 mg/mL (approx. 2.3 mM) stock solution of this compound in an aqueous buffer using HP-β-cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare HP-β-CD Solution: Weigh an appropriate amount of HP-β-CD to prepare a 5% (w/v) solution in sterile PBS. For example, dissolve 50 mg of HP-β-CD in 1 mL of PBS. Vortex thoroughly until the cyclodextrin is completely dissolved.
-
Weigh this compound: Accurately weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume (e.g., 20 µL) of ethanol or DMSO to the this compound powder to wet it and aid in the initial dispersion.
-
Add Cyclodextrin Solution: Add 1 mL of the 5% HP-β-CD solution to the microcentrifuge tube containing the this compound.
-
Solubilization: Vortex the mixture vigorously for 2-3 minutes.
-
Sonication: Place the tube in a sonicator bath for 10-15 minutes to facilitate the formation of the inclusion complex.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterilization & Storage: Sterilize the final solution by filtering it through a 0.22 µm sterile filter. Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol evaluates the potential cytotoxicity of a prepared this compound solution on a cultured cell line.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Prepare Treatment Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of co-solvent/cyclodextrin as the highest drug concentration) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.
-
Solubilize Formazan (B1609692): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Workflow for preparing a solubilized this compound solution and conducting an in vitro cell viability experiment.
Caption: Simplified signaling pathway of this compound activation and FP receptor agonism.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physiochemical Properties and Cytotoxicity of a Benzalkonium Chloride-Free, Micellar Emulsion Ophthalmic Formulation of Latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the effects of latanoprost and benzalkonium chloride on the cell viability and nonpolar lipid profile produced by human meibomian gland epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Vision: Evaluation of the effects of latanoprost and benzalkonium chloride on the cell viability and nonpolar lipid profile produced by human meibomian gland epithelial cells in culture [molvis.org]
- 14. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Overcoming Latanoprost Amide Degradation in Ophthalmic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of Latanoprost (B1674536) amide in ophthalmic formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of Latanoprost amide.
Issue 1: Rapid Loss of this compound Potency in Aqueous Formulations
-
Question: Our stability studies show a significant decrease in this compound concentration over a short period at room temperature. What are the likely causes and how can we mitigate this?
-
Answer: The primary cause of this compound degradation in aqueous solutions is hydrolysis of the amide bond, leading to the formation of the inactive Latanoprost acid.[1][2][3] This degradation is often accelerated by factors such as temperature and pH.[1][3] Another common issue is the adsorption of the lipophilic this compound molecule to the inner surface of plastic containers.[1][2]
Troubleshooting Steps:
-
pH Optimization: The stability of prostaglandin (B15479496) analogues like Latanoprost is pH-dependent. It is recommended to evaluate a pH range between 5.0 and 6.25 to find the optimal pH for stability.[3]
-
Temperature Control: this compound is sensitive to heat.[4] Formulations should be stored at recommended refrigerated temperatures (2-8°C) to minimize thermal degradation.[2]
-
Container Selection: To minimize adsorption, consider using glass or polypropylene (B1209903) containers for your formulations.
-
Excipient-Based Stabilization:
-
Surfactants: Incorporating non-ionic surfactants can lead to the formation of micelles that encapsulate and protect the this compound from hydrolysis and prevent adsorption to containers.[1][2][5][6] Polyethylene (B3416737) glycol monostearates have been shown to be effective at concentrations above their critical micelle concentration.[1][2]
-
Cyclodextrins: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound. This shields the hydrolyzable amide group, significantly improving stability even at room temperature.[2][7]
-
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms During Stability Analysis
-
Question: During our HPLC analysis of a stressed this compound formulation, we are observing several unexpected peaks. How can we identify these and prevent their formation?
-
Answer: The appearance of new peaks in your chromatogram is indicative of degradation. The primary degradation product is likely Latanoprost acid, formed via hydrolysis.[8] Other potential degradation products can arise from oxidation or photodegradation, and may include isomers like 15-epi Latanoprost and 5,6-trans Latanoprost.[6][9]
Troubleshooting Steps:
-
Forced Degradation Studies: To identify the unknown peaks, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help to systematically generate and identify the potential degradation products.
-
Impurity Standards: If available, co-inject known impurity standards (e.g., Latanoprost acid, 15-keto-Latanoprost) to confirm the identity of the degradation peaks by comparing retention times.
-
LC-MS/MS Analysis: For definitive identification of unknown impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structure elucidation.[4]
-
Formulation and Storage Optimization:
-
Antioxidants: If oxidative degradation is suspected, consider the addition of an appropriate antioxidant to the formulation.
-
Light Protection: Latanoprost is sensitive to light, particularly UV radiation.[8] Always store formulations in light-protective packaging.
-
pH Control: Extreme pH conditions can significantly accelerate degradation.[4] Ensure the formulation is buffered to an optimal pH for stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound in ophthalmic formulations are:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, which cleaves the amide and forms Latanoprost acid as the primary degradation product.[1][8] This reaction is temperature and pH-dependent.[1]
-
Adsorption: Due to its lipophilic nature, this compound can adsorb to the surface of plastic containers, leading to a decrease in the effective concentration of the drug in solution.[1]
Q2: How can surfactants improve the stability of this compound?
A2: Non-ionic surfactants, such as polyethylene glycol monostearates, can form micelles in aqueous solutions.[1][2] These micelles encapsulate the this compound molecules, with the hydrophobic portion of the surfactant interacting with the drug and the hydrophilic portion facing the aqueous environment. This encapsulation provides a protective barrier that inhibits hydrolysis of the amide bond and prevents the drug from adsorbing to the container walls.[1][2]
Q3: What is the role of cyclodextrins in stabilizing this compound formulations?
A3: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules of appropriate size and polarity. In the case of this compound, the lipophilic part of the molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) (e.g., HP-β-CD).[2][7] This complexation shields the labile amide group from the aqueous environment, thereby preventing hydrolysis and enhancing the overall stability of the formulation.[2] Formulations containing cyclodextrins have been shown to be stable for extended periods, even at room temperature.[7][10]
Q4: What are the recommended storage conditions for this compound formulations?
A4: To ensure stability, this compound ophthalmic formulations should be stored protected from light in a refrigerator at 2-8°C.[2] Once opened, some formulations may be stored at room temperature (up to 25°C) for a limited period, typically up to 6 weeks, although this should be confirmed through stability studies.[11]
Data Presentation
Table 1: Summary of Latanoprost Degradation Under Stress Conditions
| Stress Condition | Degradation Products | Extent of Degradation | Reference |
| Acidic Hydrolysis | Latanoprost Acid | Significant | [4] |
| Alkaline Hydrolysis | Latanoprost Acid | Significant | [4] |
| **Oxidation (H₂O₂) ** | Oxidative degradants | Significant | [4] |
| Thermal (Heat) | Latanoprost Acid, Isomers | Significant | [4] |
| Photolytic (Light) | Photodegradants | Significant | [8] |
Table 2: Comparison of Stabilization Strategies for Latanoprost Formulations
| Stabilization Strategy | Mechanism of Action | Reported Stability Outcome | Reference(s) |
| pH Optimization (5.0-6.25) | Minimizes hydrolysis rate | Improved stability at room temperature. | [3] |
| Micellar Encapsulation (Non-ionic surfactants) | Protects from hydrolysis and prevents adsorption | Stable at room temperature. | [1][2][5][6] |
| Inclusion Complexation (HP-β-Cyclodextrin) | Shields the amide group from hydrolysis | Stable at 25°C/60% RH for at least 6 months. | [2][7] |
| Lipid Emulsion | Partitioning of the drug into the lipid phase | Stable for 4 weeks at 60°C. | [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to a UV light source (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At the end of the exposure period, dilute the samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective.[13] An isocratic system with acetonitrile and water may also be suitable.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm.[13]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Sample Preparation: Dilute the formulation with the mobile phase to a final concentration within the linear range of the assay.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Mechanisms of this compound stabilization.
Caption: Troubleshooting workflow for this compound formulation instability.
References
- 1. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. Comparison of the stability, efficacy, and adverse effect profile of the innovator 0.005% latanoprost ophthalmic solution and a novel cyclodextrin-containing formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Stability of latanoprost in an ophthalmic lipid emulsion using polyvinyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent intraocular pressure readings in rabbit studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with rabbit models for intraocular pressure (IOP) studies.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring IOP in rabbits?
A1: The most frequently used methods for measuring IOP in rabbits include rebound tonometry (e.g., TonoVet®, TonoLab), applanation tonometry (e.g., Tono-Pen®, pneumatonometer), and non-contact tonometry.[1][2] While Schiotz indentation tonometry has been used historically, it often requires topical anesthesia and carries a risk of corneal injury and infection.[1] For continuous monitoring, implantable telemetric pressure transducers can be used.[3][4][5]
Q2: What is the normal IOP range for New Zealand White rabbits?
A2: The normal intraocular pressure in New Zealand White rabbits can vary depending on the measurement device and conditions. For instance, one study reported a mean IOP of 9.51 ± 2.62 mmHg with a rebound tonometer (Tonovet®) and 15.44 ± 2.16 mmHg with an applanation tonometer (Tono-Pen Avia®).[6] Another study found mean IOP values of 11.8 ± 2.3 mmHg with a rebound tonometer and 13.9 ± 2.9 mmHg with an applanation tonometer.[2]
Q3: Does the time of day affect IOP readings in rabbits?
A3: Yes, rabbits exhibit a circadian rhythm in their IOP.[4][5] Generally, IOP is lower during the light period and higher during the dark period.[7] One study noted that the highest IOP readings were recorded in the early morning.[6]
Q4: Is there a difference in IOP between the left and right eyes of a rabbit?
A4: Most studies have found no significant difference in IOP between the right and left eyes of rabbits.[8][9] However, one study did observe a slightly higher IOP in the right eye.[7]
Q5: Do factors like age and gender influence rabbit IOP?
A5: Younger rabbits tend to have lower IOP compared to older rabbits.[8][9] Most studies have not found a significant difference in IOP based on gender.[6][7]
Troubleshooting Guides
Q1: Why am I getting inconsistent and variable IOP readings in the same rabbit?
A1: Inconsistent IOP readings can be attributed to several factors:
-
Animal Handling and Restraint: The method of physical restraint can significantly impact IOP measurements.[10] Stress from handling can cause transient spikes in IOP.[3] It is crucial to use a consistent and minimal restraint method.
-
Tonometer Type: Different tonometers can yield different IOP values.[6][10][11] Applanation tonometers may record higher IOP levels compared to rebound tonometers.[6] It is important to use the same tonometer for all measurements within a study.
-
Topical Anesthetics: The use of topical anesthetics, often required for applanation tonometry, can potentially affect IOP readings.[2]
-
Measurement Technique: The angle and position of the tonometer on the cornea must be consistent. However, one study found that the orientation of the TonoVet handle did not affect the readings, as long as the groove was horizontal.[9]
Q2: My IOP readings seem to be consistently underestimating the true pressure. Why is this?
A2: Several types of tonometers have been shown to underestimate IOP when compared to direct manometry, which is the gold standard for pressure measurement.[7][8][9][11][12] Both rebound and applanation tonometers can underestimate the true IOP.[7][8][9][11][12] It is often necessary to use a correction factor or create a regression formula by calibrating the tonometer against manometry to obtain more accurate values.[8][9][12]
Q3: How can I minimize the stress on the rabbit during IOP measurement to get more accurate readings?
A3: Minimizing stress is critical for accurate IOP measurements.
-
Acclimatization: Allow the rabbits to acclimatize to the laboratory environment and the measurement procedure.[1]
-
Consistent Handling: Handle the rabbits gently and consistently. The person performing the measurements should be experienced and patient.
-
Efficient Measurement: The measurement process should be as quick and efficient as possible to reduce the duration of restraint.
-
Restraint Method: Choose a restraint method that is comfortable for the animal and allows for accurate measurements. Wrapping the rabbit in a cloth is one common method.[10]
Data Presentation
Table 1: Comparison of Mean IOP (mmHg) in Rabbits Using Different Tonometer Types
| Tonometer Type | Mean IOP (mmHg) | Standard Deviation | Notes |
| Rebound (Tonovet®) | 9.51 | ± 2.62 | |
| Applanation (Tono-Pen Avia®) | 15.44 | ± 2.16 | Measured in the same rabbits as the Tonovet® study above.[6] |
| Rebound (TonoVet) | 11.8 | ± 2.3 | |
| Applanation (TPV) | 13.9 | ± 2.9 | Measured in the same rabbits as the TonoVet study above.[2] |
Table 2: Influence of Physical Restraint Method on Mean IOP (mmHg)
| Restraint Method | Rebound Tonometer (TV) | Applanation Tonometer (TPV) |
| Method I (Wrapped in cloth) | 12.1 | 14.5 |
| Method II (Scruffing with rear support) | 12.8 | 15.2 |
| Method III (Wrapped and cupped in hands) | 12.7 | 15.1 |
| Method IV (Box restrainer) | 14.2 | 18.9 |
Source: Adapted from a study comparing restraint methods.[10]
Experimental Protocols
Protocol for IOP Measurement using a Rebound Tonometer (e.g., TonoVet®)
-
Animal Preparation:
-
Tonometer Preparation:
-
Measurement Procedure:
-
Gently hold the rabbit's head to keep it still.
-
Position the tonometer approximately 4-8 mm from the central cornea.
-
Ensure the probe is perpendicular to the corneal surface.
-
Press the measurement button to take a reading. The device will take a series of rapid measurements and display the average.
-
Obtain four to six readings to ensure consistency.[8]
-
-
Data Recording:
-
Record the IOP value.
-
Note any unusual observations, such as excessive movement or blinking.
-
Protocol for IOP Measurement using an Applanation Tonometer (e.g., Tono-Pen®)
-
Animal Preparation:
-
Gently restrain the rabbit as described for rebound tonometry.
-
Instill a drop of topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) into the eye to be measured and wait for it to take effect (typically 1-2 minutes).[2]
-
-
Tonometer Preparation:
-
Ensure the tonometer is calibrated according to the manufacturer's instructions.
-
Place a new, sterile Ocu-Film® tip cover on the tonometer tip.
-
-
Measurement Procedure:
-
Gently hold the eyelids open to ensure a clear view of the cornea.
-
Lightly tap the tonometer tip on the central cornea. The device will emit a beep with each valid reading.
-
The tonometer will display an averaged IOP reading after several valid measurements are obtained.
-
-
Data Recording:
-
Record the IOP value and the number of measurements taken.
-
Note the time of anesthetic application.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent IOP readings.
Caption: Factors influencing rabbit intraocular pressure.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Continuous measurement of intraocular pressure in rabbits by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a rebound and an applanation tonometer for measuring intraocular pressure in normal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Twenty-four-hour measurement of IOP in rabbits using rebound tonometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Measurement of rabbit intraocular pressure with the Tono-Pen - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Latanoprost amide concentration for maximal efficacy without cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of latanoprost (B1674536) for maximal therapeutic efficacy while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of latanoprost for achieving maximal intraocular pressure (IOP) reduction?
A1: Clinical studies have demonstrated that a concentration of 0.005% (50 µg/mL) latanoprost administered once daily provides the maximal IOP-lowering effect.[1][2][3] Higher concentrations (e.g., 75, 100, and 125 µg/mL) have not been shown to produce a statistically significant increase in IOP reduction.[1][4]
Q2: Is latanoprost itself cytotoxic to ocular cells?
A2: Latanoprost, particularly at concentrations above the therapeutic dose, can exhibit dose- and time-dependent cytotoxicity to ocular cells, including human corneal stromal cells.[5] However, a significant portion of the cytotoxicity observed in commercial latanoprost eye drops is often attributed to the preservative benzalkonium chloride (BAK).[6] Preservative-free formulations or those with alternative preservatives have been shown to have better tolerability.[7][8]
Q3: What is the difference between latanoprost, latanoprost amide, and latanoprost acid?
A3: Latanoprost is an isopropyl ester prodrug. In the eye, it is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[9][10] The term "this compound" is not standard in the scientific literature; it is possible this refers to the active acid form or the parent compound. The therapeutic effects of latanoprost are mediated by latanoprost acid.
Q4: What are the key signaling pathways activated by latanoprost?
A4: Latanoprost acid is a prostaglandin (B15479496) F2α analog that selectively binds to and activates the prostaglandin F (FP) receptor.[9] This activation in the ciliary muscle and other ocular tissues is thought to increase the expression and activity of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the uveoscleral pathway, leading to increased aqueous humor outflow and reduced IOP.[11]
Q5: What are the most common side effects observed with topical latanoprost administration in clinical settings?
A5: The most frequently reported side effects are localized to the eye and include conjunctival hyperemia (redness), changes in eyelash length and thickness, and increased iris pigmentation.[1][4] These effects are generally considered mild to moderate.
Troubleshooting Guides
In Vitro Cytotoxicity Assays (MTT/WST-1)
| Issue | Possible Cause | Troubleshooting Step |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a calibrated multichannel pipette. |
| Low signal or absorbance readings | Insufficient number of viable cells; Low metabolic activity of cells; Incorrect wavelength used for reading. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Verify the correct absorbance wavelength for the specific assay (e.g., ~570 nm for MTT, ~450 nm for WST-1). |
| High background absorbance | Contamination of media or reagents; Phenol (B47542) red in the culture medium interfering with absorbance readings. | Use sterile techniques and check for contamination. Use phenol red-free medium for the assay. Include a "medium-only" blank control. |
| Test compound precipitates in culture medium | Poor solubility of latanoprost acid at the tested concentration. | Prepare a stock solution of latanoprost acid in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final concentration. Ensure the final solvent concentration is non-toxic to the cells and consistent across all wells, including controls. |
Preclinical Efficacy Studies (IOP Measurement in Animal Models)
| Issue | Possible Cause | Troubleshooting Step |
| High variability in baseline IOP readings | Stress-induced IOP spikes from animal handling and measurement procedure; Diurnal variation in IOP. | Acclimatize animals to the handling and measurement procedures. Perform measurements at the same time of day to minimize the impact of diurnal rhythms. |
| Inconsistent drug delivery | Improper administration of eye drops, leading to variable dosing. | Standardize the eye drop instillation technique to ensure a consistent volume is delivered to the ocular surface. |
| Lack of significant IOP reduction | The animal model may not be sensitive to latanoprost; Insufficient drug concentration or frequency. | Rabbits are sometimes reported to have a limited response to latanoprost.[12] Consider using a different animal model if appropriate. Verify the formulation and dosing regimen. |
Data Presentation
Table 1: Efficacy of Different Latanoprost Concentrations on Intraocular Pressure (IOP) Reduction
| Latanoprost Concentration | Dosing Frequency | Mean IOP Reduction (mmHg) | Percent IOP Reduction | Reference(s) |
| 0.001% (10 µg/mL) | Once Daily | 7.6 | 27.7% | [3] |
| 0.0015% (15 µg/mL) | Twice Daily | 6.1 | - | [2] |
| 0.005% (50 µg/mL) | Once Daily | 7.5 - 10.13 | ~35% | [1][2][3] |
| 0.0075% (75 µg/mL) | Once Daily | 9.59 | - | [1][4] |
| 0.01% (100 µg/mL) | Once Daily | 10.02 | - | [1][4] |
| 0.0125% (125 µg/mL) | Once Daily | 9.06 | - | [1][4] |
Note: The 0.005% concentration is bolded as it is the most commonly used and approved concentration, demonstrating a ceiling effect in IOP reduction.
Table 2: In Vitro Cytotoxicity of Latanoprost on Human Ocular Cells
| Cell Type | Latanoprost Concentration | Exposure Time | Assay | % Cell Viability (approx.) | Reference(s) |
| Human Corneal Stromal Cells | 0.78125 mg/L (~0.00008%) | 24h | MTT | ~100% | [5] |
| 3.125 mg/L (~0.0003%) | 24h | MTT | ~80% | [5] | |
| 12.5 mg/L (~0.00125%) | 24h | MTT | ~60% | [5] | |
| 50 mg/L (0.005%) | 24h | MTT | ~40% | [5] | |
| Human Meibomian Gland Epithelial Cells | 5 µg/mL (0.0005%) | 3h | Luminescence | ~100% | [13] |
| 50 µg/mL (0.005%) | 3h | Luminescence | <10% | [13] | |
| Human Conjunctival Epithelial Cells (Commercial Solution with 0.02% BAK) | 1:10 dilution | 30 min | Neutral Red | ~39% | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in Human Corneal Epithelial Cells
-
Cell Seeding: Seed human corneal epithelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare various concentrations of latanoprost acid in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used for latanoprost) and an untreated control.
-
Incubation: Incubate the cells with the treatments for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: IOP Measurement in Rabbits
-
Animal Acclimatization: Acclimatize New Zealand white rabbits to the laboratory environment and handling procedures for at least one week.
-
Baseline IOP Measurement: Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen, rebound tonometer) at the same time each day for several days to establish a stable baseline. Topical anesthetic may be required depending on the tonometer used.
-
Drug Administration: Administer a single drop of the latanoprost formulation to one eye of each rabbit, with the contralateral eye serving as a control (receiving vehicle).
-
Post-Dose IOP Measurement: Measure IOP in both eyes at specific time points after drug administration (e.g., 2, 4, 8, 12, and 24 hours) to determine the time course of the IOP-lowering effect.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. The difference in IOP between the two eyes represents the drug-specific effect.
Mandatory Visualizations
Caption: Latanoprost Signaling Pathway for IOP Reduction.
Caption: Experimental Workflows for Efficacy and Cytotoxicity.
References
- 1. Cytotoxic Effect of Latanoprost on Human Corneal Stromal Cells in vitro and its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corneal Epithelial Cell Viability Following Exposure to Ophthalmic Solutions Containing Preservatives and/or Antihypert… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A novel ophthalmic latanoprost 0.005% nanoemulsion: a cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the effects of latanoprost and benzalkonium chloride on the cell viability and nonpolar lipid profile produced by human meibomian gland epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Latanoprost amide solutions at different pH and temperatures
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of Latanoprost (B1674536) amide solutions. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during stability testing at various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of Latanoprost in aqueous solutions? A1: The optimal pH for Latanoprost stability in aqueous solutions is between 5.0 and 6.25.[1] Significant degradation can occur in strongly acidic or basic conditions outside this range.[1]
Q2: How does temperature affect the stability of Latanoprost solutions? A2: Latanoprost is thermally sensitive. While it remains stable for extended periods at refrigerated (4°C) and room temperatures (25°C), its degradation rate increases significantly at elevated temperatures. For instance, the time for 10% degradation (t90) is approximately 8.25 days at 50°C and shortens to 1.32 days at 70°C.
Q3: What are the primary degradation products of Latanoprost? A3: The main degradation pathways for Latanoprost include the hydrolysis of its isopropyl ester to form Latanoprost acid. Other significant degradation products identified, particularly under forced degradation conditions, include 15-keto-Latanoprost and isomers like the 5,6-trans-Latanoprost.
Q4: What are the recommended storage conditions for Latanoprost solutions to ensure long-term and in-use stability? A4: For long-term storage, unopened Latanoprost solutions should be kept at refrigerated temperatures (2-8°C) and protected from light. Once opened, the solution can typically be stored at room temperature (up to 25°C) for up to six weeks, though protection from light is still recommended.
Q5: Why can analyzing Latanoprost in ophthalmic solutions be challenging? A5: The primary challenge is the very low concentration of Latanoprost in typical ophthalmic formulations, which is around 0.005% (50 µg/mL). This low concentration, combined with its weak UV absorbance, can make direct analysis difficult and may require sample pre-treatment or concentration steps.
Q6: Is Latanoprost sensitive to light? A6: Yes, Latanoprost is sensitive to light, particularly UV radiation. Exposure to UVB radiation can lead to rapid degradation. Therefore, it is crucial to protect Latanoprost solutions from light during storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or Poor Results in Bioassays and Analytical Tests | Degradation of Latanoprost stock or experimental solutions due to improper storage. | Verify that all solutions have been consistently stored at the recommended temperatures (2-8°C for short-term, -20°C for long-term) and protected from light. If temperature or light exposure is suspected, prepare fresh solutions. |
| Degradation due to inappropriate pH of the experimental buffer. | Ensure the pH of all buffers and media is within the optimal stability range of 5.0-6.25. Measure and adjust the pH of your solutions as necessary. | |
| Appearance of Unexpected Peaks in HPLC Chromatograms | Formation of new or unknown degradation products during the experiment. | Use a photodiode array (PDA) detector to check the spectral purity of the unexpected peaks. Run a blank sample (solvent and matrix without Latanoprost) to rule out contamination. Compare the mass-to-charge ratio (m/z) of the unknown peaks to the parent drug to identify potential chemical transformations like hydrolysis or oxidation. |
| Poor Separation Between Latanoprost and its Isomers in HPLC | Suboptimal HPLC column or mobile phase for resolving structurally similar compounds. | Consider using a specialized column, such as an NH2 or a reverse-phase cyano column, which have shown good results in separating Latanoprost isomers. Experiment with different mobile phase compositions and gradients to optimize separation. |
| Loss of Latanoprost Concentration Over a Short Period | Adsorption of the highly lipophilic Latanoprost onto plastic container surfaces. | Whenever possible, use glass or polypropylene (B1209903) vials for preparing and storing Latanoprost solutions to minimize adsorption. |
Data Presentation
Table 1: Effect of Temperature on Latanoprost Stability (Time for 10% Degradation)
| Temperature | t90 (Time for 10% Degradation) |
| 4°C | Stable for 30 days |
| 25°C | Stable for 30 days |
| 50°C | 8.25 days |
| 70°C | 1.32 days |
Table 2: Effect of pH on Latanoprost Stability at Elevated Temperatures (Residual Ratio after 28 Days)
| pH | Residual Ratio at 60°C | Residual Ratio at 70°C | Stability Assessment |
| 5.0 - 6.25 | ≥ 95% | ≥ 90% | Stable |
| < 5.0 or > 6.25 | < 95% | < 90% | Unstable |
| Data derived from stability assessments indicating the optimal pH range. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Latanoprost
This protocol outlines the conditions for inducing Latanoprost degradation to assess its stability profile and identify degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Latanoprost in a suitable solvent like acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M to 5 M Hydrochloric Acid (HCl). Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-4 hours). Before analysis, neutralize the solution with an equivalent amount of Sodium Hydroxide (NaOH).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M to 5 M Sodium Hydroxide (NaOH). Keep the solution at room temperature or a controlled temperature (e.g., 60°C) for a specified period (e.g., 1-4 hours). Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each designated time point, withdraw a sample, dilute it to a suitable concentration, and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general method for separating Latanoprost from its degradation products.
-
Column: Hypersil BDS CN (250 x 4.6 mm), 5 µm or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 0.05 M, pH 3.0-3.2). A common starting ratio is 60:40 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: UV at 210 nm.
-
Injection Volume: 20 µL (may be increased for low concentration formulations).
Visualizations
Caption: Workflow for a Latanoprost Amide Stability Study.
Caption: Troubleshooting Unexpected HPLC Peaks.
Caption: Primary Degradation Pathways of Latanoprost.
References
Technical Support Center: Enhancing Transcorneal Penetration of Prostamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the transcorneal penetration of prostamides using excipients.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving effective transcorneal penetration of prostamides?
The cornea presents a formidable barrier to drug delivery. The lipophilic epithelium, hydrophilic stroma, and the again lipophilic endothelium create a complex barrier for drugs to traverse. Prostamides, like many ophthalmic drugs, can have limited solubility and permeability, hindering their ability to reach target tissues within the eye in therapeutic concentrations. Furthermore, the eye's natural protective mechanisms, such as tear turnover and blinking, rapidly clear instilled formulations from the ocular surface.
Q2: Which excipients are commonly used to enhance the transcorneal penetration of prostamides?
Several classes of excipients are employed to improve the ocular bioavailability of prostamides:
-
Penetration Enhancers: These agents transiently alter the integrity of the corneal epithelium to facilitate drug passage. A common example is benzalkonium chloride (BAK).[1][2][3]
-
Solubilizing Agents: For poorly water-soluble prostamides, solubilizers like Polysorbate 80 (PS80) are used to increase their concentration in the formulation.[4]
-
Viscosity-Enhancing Agents: Agents such as sodium hyaluronate (NaHA) increase the residence time of the formulation on the ocular surface, allowing more time for drug absorption.[4][5][6]
-
Cyclodextrins: These molecules can form inclusion complexes with prostamides, increasing their solubility and stability, which can lead to enhanced penetration.
Q3: What is the mechanism of action of prostamides in lowering intraocular pressure (IOP)?
Prostamides, such as bimatoprost (B1667075), are analogues of prostaglandin (B15479496) F2α.[7] They effectively lower intraocular pressure (IOP), a key factor in glaucoma management.[7][8] Their primary mechanism involves increasing the outflow of aqueous humor from the eye through both the uveoscleral and trabecular meshwork pathways.[8][9][10] Bimatoprost is thought to act on distinct "prostamide receptors," though it can also be metabolized in the eye to its free acid, which then acts on prostaglandin FP receptors.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Low Prostamide Permeability in In Vitro Corneal Permeability Assays
| Potential Cause | Troubleshooting Step |
| Poor Prostamide Solubility in Donor Medium | - Ensure the prostamide is fully dissolved in the donor buffer. - Consider using a co-solvent or a solubilizing excipient like Polysorbate 80. - Verify the pH of the buffer is optimal for prostamide solubility. |
| Corneal Tissue Integrity Compromised | - Visually inspect the cornea for any damage before mounting in the Franz diffusion cell.[11] - Measure the trans-epithelial electrical resistance (TEER) of the cornea before and after the experiment to ensure barrier integrity.[12] - Use fresh corneal tissue and handle it carefully to avoid mechanical damage.[11] |
| Incorrect Assay Conditions | - Maintain the temperature of the diffusion cell at 32-37°C to mimic physiological conditions. - Ensure proper stirring in the receptor chamber to maintain a sink condition. - Use a receptor buffer in which the prostamide is sufficiently soluble. |
| Analytical Method Not Sensitive Enough | - Optimize the HPLC or LC-MS/MS method to achieve a lower limit of quantification (LLOQ). - Increase the volume of the sample injected into the analytical instrument. - Concentrate the samples from the receptor chamber before analysis. |
Issue 2: High Variability in Results Between Replicate Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Corneal Tissue Thickness | - Measure the thickness of each cornea before the experiment and normalize the permeability coefficient to the thickness. - Use corneas from animals of a similar age and weight.[11] |
| Variable Excipient Concentration | - Prepare fresh formulations for each experiment and ensure accurate weighing and mixing of all components. |
| Inconsistent Dosing Volume | - Use a calibrated pipette to apply a precise and consistent volume of the formulation to the donor chamber. |
| Differences in Experimental Timing | - Standardize the duration of the experiment and the time points for sample collection. |
Data on Excipient Effects on Prostamide Penetration
The following tables summarize quantitative data on the effect of various excipients on the transcorneal penetration of prostamides.
Table 1: Effect of Benzalkonium Chloride (BAK) on Bimatoprost Penetration in Rabbits
| Bimatoprost Concentration | BAK Concentration | Mean Aqueous Humor Concentration of Bimatoprost Acid (ng/mL) at 90 min | Reference |
| 0.03% | 0.005% | 45.8 ± 14.3 | [13] |
| 0.01% | 0.02% | 20.8 ± 5.7 | [13] |
Note: Despite a 4-fold increase in BAK concentration, the lower concentration of bimatoprost resulted in significantly lower aqueous humor penetration.[13]
Table 2: Effect of Polysorbate 80 (PS80) and Sodium Hyaluronate (NaHA) on Travoprost (B1681362) Bioavailability in Rabbits
| Formulation | Key Excipients | Outcome | Reference |
| Commercial Formulation (Travatan®) | Benzalkonium Chloride | Standard Bioavailability | [4] |
| Preservative-Free Formulation | Polysorbate 80 (Solubilizer), Sodium Hyaluronate (Thickener) | Enhanced Ocular Bioavailability | [4] |
Note: The study demonstrated that a preservative-free formulation with PS80 and NaHA enhanced the ocular bioavailability of travoprost compared to the commercial BAK-preserved product.[4]
Experimental Protocols
Protocol 1: Ex Vivo Porcine Cornea Permeability Study
This protocol outlines a standard procedure for assessing the transcorneal penetration of prostamides using an ex vivo porcine cornea model.
1. Materials and Equipment:
-
Fresh porcine eyes obtained from a local abattoir.[11][14][15]
-
Franz-type diffusion cells.[16]
-
Corneal holder.
-
Water bath or heating block to maintain temperature.
-
Magnetic stirrer and stir bars.
-
Phosphate-buffered saline (PBS).
-
Receptor solution (e.g., PBS with a solubilizing agent).
-
Surgical scissors, forceps, and scalpel.
-
Analytical instrument (HPLC or LC-MS/MS).
2. Procedure:
-
Cornea Excision:
-
Mounting the Cornea:
-
Mount the cornea between the donor and receptor chambers of the Franz diffusion cell with the epithelial side facing the donor chamber.[16]
-
Ensure there are no leaks.
-
-
Experimental Setup:
-
Fill the receptor chamber with a known volume of pre-warmed receptor solution and add a magnetic stir bar.[16]
-
Place the diffusion cell in a water bath or on a heating block set to 32-37°C.
-
Allow the system to equilibrate for 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise volume of the prostamide formulation to the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor solution for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of the prostamide in the collected samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of prostamide permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp).
-
Visualizations
References
- 1. Comparing the effect of benzalkonium chloride-preserved, polyquad-preserved, and preservative-free prostaglandin analogue eye drops on cultured human conjunctival goblet cells | Journal of Optometry [journalofoptometry.org]
- 2. Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular Inflammation and Corneal Permeability Alteration by Benzalkonium Chloride in Rats: A Protective Effect of a Myosin Light Chain Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Preservative-Free Formulation for the Enhanced Ocular Bioavailability of Prostaglandin Analogues in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical studies on the use of sodium hyaluronate in the anterior eye segment. II. The molecular behavior of sodium hyaluronate injected into anterior chamber of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aoa.org [aoa.org]
- 11. air.unipr.it [air.unipr.it]
- 12. Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous humor penetration of topical bimatoprost 0.01% and bimatoprost 0.03% in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Porcine Corneal Ex Vivo Model Using Plumbing Rings and Medical Adhesive for Controlled Localiz... [protocols.io]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Dynamic Ex Vivo Porcine Eye Model to Measure Ophthalmic Drug Penetration under Simulated Lacrimal Flow - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in Latanoprost amide synthesis
Technical Support Center: Latanoprost Amide Synthesis Impurity Analysis
Welcome to the Technical Support Center for the identification and characterization of impurities in this compound synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Disclaimer: Information on the direct synthesis and impurity profile of "this compound" is not extensively available in the public domain. The following guidance is based on the well-documented synthesis and degradation pathways of Latanoprost and related prostaglandin (B15479496) amide compounds, known as prostamides. The potential impurities discussed are inferred from these related structures and common organic synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities encountered in the synthesis of prostaglandin amides like this compound?
A1: During the synthesis of prostaglandin amides, impurities can arise from several sources. These are broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, reagents, and byproducts of side reactions.
-
Degradation Products: These impurities form due to the degradation of the active pharmaceutical ingredient (API) under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.
-
Isomeric Impurities: These are molecules with the same chemical formula as the API but with a different spatial arrangement of atoms. For Latanoprost-related compounds, common isomers include the 15(S)-epimer and the 5,6-trans isomer.[1]
Q2: What are the most common degradation pathways for Latanoprost and related compounds?
A2: Latanoprost is susceptible to degradation through several pathways that are likely applicable to its amide analogue:
-
Hydrolysis: The ester group in Latanoprost can be hydrolyzed to form Latanoprost acid. Similarly, an amide bond could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The alcohol functional groups in the molecule can be oxidized. For instance, the C-15 hydroxyl group can be oxidized to form 15-keto-Latanoprost.[2]
-
Epimerization: The stereochemistry at certain chiral centers can change. The C-15 hydroxyl group can invert to form the 15(S)-Latanoprost diastereomer.
-
Photodegradation: Latanoprost is known to be sensitive to light, particularly UV radiation, which can lead to rapid degradation.
Q3: Why is the analysis of Latanoprost and its analogues in pharmaceutical formulations challenging?
A3: The primary challenge is the very low concentration of the active ingredient, which is often around 0.005% (50 µg/mL). This low concentration, combined with a weak UV absorbance, can make direct analysis difficult and may require sample pre-treatment or concentration steps.
Troubleshooting Guides
Problem 1: Poor separation of impurities from the main compound in HPLC analysis.
-
Possible Cause: The HPLC method (column, mobile phase, gradient) is not optimized for resolving structurally similar impurities.
-
Troubleshooting Steps:
-
Column Selection: For separating isomers of Latanoprost, specialized columns such as an NH2 column or a reverse-phase cyano column have shown good results.[1]
-
Mobile Phase Optimization: Experiment with different solvent compositions and pH. For example, a gradient mixture of phosphate (B84403) buffer (pH 3.2), acetonitrile (B52724), and methanol (B129727) has been used successfully for Latanoprost and its impurities.
-
Gradient Adjustment: Modify the gradient elution profile to increase the resolution between closely eluting peaks.
-
Temperature Control: Ensure the column temperature is stable, as temperature fluctuations can affect retention times and peak shapes.
-
Problem 2: Appearance of unexpected peaks in the chromatogram during a stability study.
-
Possible Cause: These could be newly formed degradation products, or impurities from excipients in the formulation.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral purity of the main peak and the new impurity peaks. This helps to determine if a peak represents a single compound.
-
Blank Analysis: Run a blank sample (diluent and/or placebo formulation without the API) to check for interfering peaks from solvents or excipients.
-
Forced Degradation Studies: Compare the retention times of the unknown peaks with those generated during forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which is crucial for their identification and structural elucidation.
-
Quantitative Data
Table 1: Thermal Degradation of Latanoprost
| Temperature | Degradation Rate (µg/mL/day) |
| 27°C | Stable |
| 37°C | 0.15 |
| 50°C | 0.29 |
Data from a study on the thermal stability of Latanoprost under simulated daily use.[3]
Table 2: HPLC Method Validation Parameters for Latanoprost and Related Substances
| Parameter | Latanoprost | Related Substances |
| Linearity Range | 40–60 µg/mL | 0.05–2.77 µg/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| Recovery | 98.0–102.0% | 90.0–110.0% |
| Limit of Detection (LOD) | 0.025 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.35 µg/mL | N/A |
Data from a validated chromatographic method for quantifying Latanoprost and related substances.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to generate potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) for a defined duration.
-
-
Sample Preparation for Analysis: After the stress period, dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Protocol 2: HPLC Method for Impurity Profiling
This protocol describes a high-performance liquid chromatography method for the separation of Latanoprost and its isomers.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: NH2 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile (e.g., 93:6:1 v/v/v) with a small amount of water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Troubleshooting guide for poor HPLC peak separation.
References
Method validation for detecting Latanoprost isomers and degradation products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method validation for detecting Latanoprost isomers and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Latanoprost?
A1: Latanoprost is susceptible to degradation through several pathways, including:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or alkaline conditions to form Latanoprost acid, its main degradation product.[1]
-
Oxidation: The molecule can oxidize, leading to the formation of products like 15-ketolatanoprost.[1]
-
Epimerization: The hydroxyl group at the C-15 position can invert, forming the 15(S)-Latanoprost diastereomer (15-epi Latanoprost).
-
Photo-degradation: Latanoprost is sensitive to light, especially UV radiation, which can cause rapid degradation.
Q2: What are the key isomers of Latanoprost that need to be monitored?
A2: During synthesis and storage, several isomers of Latanoprost can form. The most significant isomers to monitor are the 15(S)-epimer and the 5,6-trans isomer. Regulatory agencies require robust analytical methods to control these impurities within strict limits.
Q3: What makes the analysis of Latanoprost in ophthalmic solutions challenging?
A3: The primary challenge is the very low concentration of Latanoprost in these solutions, typically 0.005% (50 µg/mL). This low concentration, combined with weak UV absorbance, can make direct analysis difficult and may require sample pre-treatment or concentration steps. Another challenge is ensuring the method can separate Latanoprost from its isomers and potential degradation products.[2]
Q4: What are typical stress conditions for forced degradation studies of Latanoprost?
A4: Forced degradation studies for Latanoprost typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions. These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. Extreme pH, oxidation, heat, and light are significant factors in Latanoprost degradation.[3]
Troubleshooting Guides
Problem 1: Poor separation between Latanoprost and its isomers in HPLC analysis.
-
Possible Cause: The HPLC column and mobile phase are not optimized for resolving structurally similar isomers.
-
Troubleshooting Steps:
-
Column Selection: Consider a column designed for isomer separations. An NH2 column has shown good results for separating Latanoprost isomers.[2] A reverse-phase cyano column has also been used successfully.
-
Mobile Phase Optimization: Experiment with different solvent compositions. For normal-phase HPLC, a mobile phase of heptane–2-propanol–acetonitrile (B52724) has been effective.[2] For reversed-phase, a gradient mixture of a phosphate (B84403) buffer (e.g., pH 3.2), acetonitrile, and methanol (B129727) can be used.
-
Problem 2: Significant peak tailing for the Latanoprost peak in reversed-phase HPLC.
-
Possible Cause 1: Secondary Silanol (B1196071) Interactions. The negatively charged carboxylate group of Latanoprost can interact with residual silanol groups on the silica-based column packing, causing peak tailing.[4]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of Latanoprost's carboxylic acid (approximately 4.88), for instance, to around pH 3.0.[4] This can be achieved by adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid to the aqueous component of the mobile phase.[4]
-
Use a Modern, End-Capped Column: Employ a high-purity, end-capped silica (B1680970) column to minimize the number of available silanol groups.[4]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[4]
-
Troubleshooting Steps:
Problem 3: Inconsistent or low recovery of Latanoprost from spiked samples.
-
Possible Cause: Adsorption of the highly lipophilic Latanoprost to plastic containers.[3]
-
Troubleshooting Steps:
-
Use Appropriate Containers: Whenever possible, use glass or polypropylene (B1209903) vials for storing Latanoprost solutions to minimize adsorption.
-
Quantitative Data from Method Validation Studies
The following tables summarize quantitative data from various validated HPLC methods for Latanoprost analysis.
Table 1: Linearity and Range
| Method Type | Analyte | Range | Correlation Coefficient (r) | Reference |
| RP-HPLC | Latanoprost | 40–60 µg/mL | 0.999 | [5] |
| RP-HPLC | Related Substances | 0.05–2.77 µg/mL | 0.999 | [5] |
| NP-HPLC | Latanoprost | 1–10 µg/mL | >0.98 | [2] |
| NP-HPLC | Impurity I (15(S)-epimer) | 0.5–15 µg/mL | >0.98 | [2] |
| NP-HPLC | Impurity II (5,6-trans isomer) | 3–24 µg/mL | >0.98 | [2] |
| RP-HPLC | Latanoprost | 0.05–0.15 mg/ml | 0.999 | [6] |
| RP-HPLC | Latanoprost | 2.5–7.5 µg/ml | - | [7][8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Method Type | Analyte | LOD | LOQ | Reference |
| RP-HPLC | Latanoprost | 0.025 µg/mL | 0.35 µg/mL | [5] |
| NP-HPLC | Impurity I (15(S)-epimer) | <0.39 µg/mL | - | [2] |
| NP-HPLC | Impurity II (5,6-trans isomer) | <0.42 µg/mL | - | [2] |
| Gradient HPLC | Latanoprost & Latanoprost Free Acid | 1.0 µg/mL | 2.5 µg/mL | [9] |
Table 3: Accuracy (Recovery)
| Method Type | Analyte | Recovery Range | Reference |
| RP-HPLC | Latanoprost | 98.0–102.0% | [5] |
| RP-HPLC | Impurities | 90.0–110.0% | [5] |
| RP-HPLC | Latanoprost | 99.58% (average) | [6] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Isomer Separation
This method provides baseline separation of Latanoprost from its 15(S)-epimer and 5,6-trans isomer.
-
Chromatographic Conditions:
-
Stationary Phase: NH2 column.[2]
-
Mobile Phase: Heptane:Isopropanol:Acetonitrile (93:6:1 v/v) with the addition of 0.5 mL/L of water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the Latanoprost bulk drug substance or sample in the mobile phase to achieve the desired concentration.
-
Protocol 2: Reversed-Phase HPLC for Latanoprost and Related Substances
This method is suitable for the quantification of Latanoprost and its related substances in pure and commercial dosage forms.[5]
-
Chromatographic Conditions:
-
Internal Standard:
-
Triamcinolone acetonide can be used as an internal standard.[5]
-
Visualizations
Caption: Primary degradation and isomerization pathways of Latanoprost.
Caption: A typical workflow for HPLC method validation.
References
- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. REVERSED-PHASE HPLC METHOD DEVELOPMENT AND VALIDATION OF LATANOPROST IN OPHTHALMIC SOLUTION AND IDENTIFICATION OF UNKNOWN IMPURITIES BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Validation & Comparative
Latanoprost vs. Bimatoprost: A Comparative Analysis of Intraocular Pressure Reduction
In the management of open-angle glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains the primary therapeutic goal. Among the most prescribed topical hypotensive agents are prostaglandin (B15479496) analogs, with Latanoprost (B1674536) and Bimatoprost (B1667075) being two prominent members of this class. This guide provides a detailed comparison of their efficacy in lowering IOP, supported by data from clinical studies, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.
Comparative Efficacy in IOP Reduction
Clinical evidence suggests that while both Latanoprost and Bimatoprost are effective in lowering IOP, Bimatoprost may offer a slightly greater reduction.[1][2][3] Both medications function as prostaglandin analogs, increasing the outflow of aqueous humor from the eye to reduce pressure.[1][4] Latanoprost typically reduces IOP by 27-35% from baseline values over a period of up to 12 months.[1] In comparative studies, Bimatoprost has demonstrated a greater mean reduction in IOP.[2][3] For instance, a review of four head-to-head randomized controlled trials showed that the mean IOP was lower in patients treated with Bimatoprost in 92% of the measurements.[2][3] The difference in mean IOP reduction between the two drugs ranged from 0 to 1.5 mm Hg.[2][3]
A 3-month clinical trial focusing on patients with normal-tension glaucoma found that the overall mean IOP reduction was 3.4 mmHg (19.9%) with Bimatoprost, compared to 2.3 mmHg (14.6%) with Latanoprost.[5] Furthermore, a 6-month study on patients with ocular hypertension or glaucoma revealed that the mean change from baseline IOP was significantly greater for patients receiving Bimatoprost at all measured time points.[6] Specifically, at the 6-month mark, the IOP reduction was 1.5 mmHg greater at 8 AM, 2.2 mmHg greater at 12 PM, and 1.2 mmHg greater at 4 PM for Bimatoprost compared to Latanoprost.[6]
The following table summarizes the quantitative data on the IOP-lowering efficacy of Latanoprost and Bimatoprost from comparative clinical trials.
| Parameter | Latanoprost 0.005% | Bimatoprost 0.03% | Study Details |
| Mean IOP Reduction from Baseline (3 months, Normal-Tension Glaucoma) | 2.1 to 2.6 mmHg (12.7%-16.2%) | 2.8 to 3.8 mmHg (17.5%-21.6%) | 3-month, multicenter, randomized, double-blind clinical trial with 60 patients.[5] |
| Overall Mean IOP Reduction (3 months, Normal-Tension Glaucoma) | 2.3 mmHg (14.6%) | 3.4 mmHg (19.9%) | 3-month, multicenter, randomized, double-blind clinical trial with 60 patients.[5] |
| Mean Change from Baseline IOP (6 months, Ocular Hypertension/Glaucoma) | - | Bimatoprost showed a greater reduction of 1.2 to 2.2 mmHg | 6-month, multicenter, randomized, investigator-masked clinical trial with 269 patients.[6] |
| Patients Achieving ≥20% IOP Decrease (6 months, Ocular Hypertension/Glaucoma) | 50% to 62% | 69% to 82% | 6-month, multicenter, randomized, investigator-masked clinical trial with 269 patients.[6] |
Mechanism of Action: Signaling Pathways
Both Latanoprost, a prostaglandin F2α analog, and Bimatoprost, a synthetic prostamide analog, lower IOP by increasing the outflow of aqueous humor.[1][4][7] They primarily enhance the uveoscleral outflow pathway, and some evidence suggests they may also have an effect on the trabecular meshwork outflow.[2][7][8][9]
Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[10] This active form then binds to prostaglandin F (FP) receptors located in the ciliary muscle and trabecular meshwork.[4][10] Activation of these receptors is thought to upregulate matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow.[10][11]
Bimatoprost is structurally similar to prostaglandin F2α and is thought to act on prostamide receptors, though it also has activity at the FP receptor.[7][9] Its mechanism involves increasing both the uveoscleral and trabecular outflow of aqueous humor.[2][9][12] The activation of its receptors leads to relaxation of the ciliary muscle and changes in the extracellular matrix of the trabecular meshwork, facilitating aqueous humor drainage.[7]
References
- 1. medicalsparx.com [medicalsparx.com]
- 2. researchgate.net [researchgate.net]
- 3. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 5. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 8. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Latanoprost Amide on Retinal Ganglion Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of latanoprost (B1674536) amide against other alternatives in safeguarding retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain. The degeneration of RGCs is a hallmark of glaucoma and other optic neuropathies, leading to irreversible vision loss. This document synthesizes experimental data to evaluate the efficacy and mechanisms of these neuroprotective agents.
Latanoprost Amide: A Prostaglandin (B15479496) Analogue with Neuroprotective Properties
Latanoprost, a prostaglandin F2α analogue, is a well-established ocular hypotensive agent used in the management of glaucoma. Beyond its primary function of lowering intraocular pressure (IOP), a growing body of evidence suggests that its active form, latanoprost acid, exerts direct neuroprotective effects on RGCs.
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective effects of latanoprost have been quantified in various preclinical models of RGC injury. The following tables summarize key findings from studies investigating the efficacy of latanoprost and its alternatives in promoting RGC survival.
Table 1: Neuroprotective Effect of Latanoprost on Retinal Ganglion Cell Survival
| Experimental Model | Treatment | Dosage | Outcome | Reference |
| NMDA-induced Excitotoxicity (Rat) | Intravitreal Latanoprost | 30 pmol | Significant increase in RGC survival (846 ± 178 cells/mm²) compared to vehicle (556 ± 122 cells/mm²) 7 days post-injury. | [1] |
| Optic Nerve Axotomy (Rat) | Intravitreal Latanoprost | 0.3 pmol | Significant increase in RGC survival (815 ± 239 cells/mm²) compared to control (462 ± 75 cells/mm²) 10 days post-axotomy. | [1] |
| Optic Nerve Crush (Rat) | Topical Latanoprost | 1 drop/day for 7 days | Significant decrease in TUNEL-positive (apoptotic) RGCs compared to vehicle-treated eyes. | [2] |
| Glutamate-induced Excitotoxicity (in vitro) | Latanoprost Acid | 100 nM | Significantly increased RGC survival rate. | [3] |
| Hypoxia-induced Injury (in vitro) | Latanoprost Acid | 100 nM | Significantly increased RGC survival rate. | [3] |
Table 2: Comparative Neuroprotection of Latanoprost and Alternatives
| Agent | Experimental Model | Key Findings | Reference |
| Latanoprost | Experimental Glaucoma (Rat) | 94.7 ± 3.7% RGC survival after 12 weeks of elevated IOP. | |
| Brimonidine (B1667796) | Experimental Glaucoma (Rat) | 103.7 ± 2.7% RGC survival after 12 weeks of elevated IOP (neuroprotective effect independent of IOP reduction). | |
| Memantine (B1676192) | Chronic Ocular Hypertension (Rat) | Reduced RGC loss to 12% (from 37% in control) when administered immediately after laser-induced ocular hypertension. | |
| Citicoline (B1669096) | Optic Nerve Crush (Rat) | Attenuated the decrease in RGC density at 1 and 3 weeks post-crush. |
Mechanistic Insights: The Signaling Pathways of Neuroprotection
The neuroprotective actions of latanoprost and its alternatives are mediated by distinct molecular pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Latanoprost's Klotho-Mediated Pathway
Recent research has elucidated a novel mechanism for latanoprost's neuroprotective effects, independent of its traditional prostaglandin FP receptor agonism. Latanoprost acid is transported into RGCs via the organic anion transporting polypeptide 2B1 (OATP2B1). This initiates a signaling cascade involving protein kinase C (PKC) and the subsequent shedding of the anti-aging protein Klotho. Shed Klotho fragments then suppress calpain activation and reduce oxidative stress, ultimately inhibiting apoptosis.
Alternative Neuroprotective Pathways
-
Brimonidine: This alpha-2 adrenergic agonist is thought to exert its neuroprotective effects by upregulating the expression of brain-derived neurotrophic factor (BDNF) in RGCs, activating the Akt survival pathway, and reducing glutamate (B1630785) excitotoxicity.
-
Memantine: As an N-methyl-D-aspartate (NMDA) receptor antagonist, memantine protects RGCs by blocking the excessive influx of calcium ions triggered by glutamate, a key event in excitotoxic neuronal death.
-
Citicoline: This compound is believed to work through multiple mechanisms, including stabilizing cell membranes by promoting phospholipid synthesis, reducing oxidative stress, and exerting anti-apoptotic effects by modulating proteins like Bcl-2.
Experimental Protocols: Methodologies for Assessing Neuroprotection
The validation of neuroprotective agents relies on robust and reproducible experimental models and assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Retinal Ganglion Cell Retrograde Labeling with Fluorogold
This technique is used to identify and quantify surviving RGCs in vivo.
Detailed Steps:
-
Animal Anesthesia: Animals (e.g., Sprague-Dawley rats) are anesthetized using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A scalp incision is made, and a craniotomy is performed to expose the superior colliculi, the primary target for RGC axons in the brain.
-
Fluorogold Application: A piece of gelfoam soaked in a Fluorogold solution (e.g., 6%) is applied to the surface of the superior colliculi.
-
Post-operative Care and Survival: The surgical site is closed, and the animal is allowed to recover. The survival period (typically 5-7 days) allows for the retrograde transport of the dye from the axon terminals in the superior colliculus to the RGC bodies in the retina.
-
Tissue Processing: After the survival period, the animals are euthanized, and their eyes are enucleated. The retinas are carefully dissected, flat-mounted on a microscope slide with the ganglion cell layer facing up, and coverslipped with an aqueous mounting medium.
-
Quantification: The flat-mounted retinas are examined under a fluorescence microscope. Labeled RGCs are counted in predefined areas of the retina, and the cell density (cells/mm²) is calculated.
TUNEL Assay for Apoptosis Detection in Retinal Whole Mounts
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Detailed Steps:
-
Retinal Fixation: Retinas are dissected and fixed in 4% paraformaldehyde.
-
Permeabilization: The fixed retinas are permeabilized to allow the labeling enzyme to access the cell nuclei. This can be achieved using detergents like Triton X-100 or through freeze-thawing.
-
Enzymatic Labeling: The retinas are incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing and Mounting: After incubation, the retinas are thoroughly washed to remove unbound reagents and then flat-mounted on microscope slides.
-
Visualization: The slides are examined under a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will exhibit bright fluorescence.
Conclusion
The available evidence strongly supports the neuroprotective effects of this compound on retinal ganglion cells, acting through a novel Klotho-mediated pathway that is independent of its IOP-lowering mechanism. This positions latanoprost as a promising therapeutic agent with a dual mode of action for the management of glaucoma. Comparative data suggests that other agents, such as brimonidine, also offer significant neuroprotection, in some cases even surpassing that of latanoprost in specific experimental models, highlighting the importance of a multi-faceted approach to neuroprotective strategies. Memantine and citicoline also demonstrate protective effects, albeit through different mechanisms of action.
Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy of these neuroprotective agents in human patients. A deeper understanding of their respective signaling pathways will be instrumental in developing next-generation therapies that can be tailored to specific patient profiles and disease stages, ultimately aiming to preserve vision in individuals affected by glaucomatous optic neuropathy.
References
- 1. Meta‐analysis of randomised controlled trials comparing latanoprost with brimonidine in the treatment of open‐angle glaucoma, ocular hypertension or normal‐tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Prostaglandin Analog Side Effect Profiles in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) analogs (PGAs) are a cornerstone in the first-line treatment of primary open-angle glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects.[1][2] While systemically well-tolerated, their use is associated with a range of local ocular side effects that can impact patient adherence and quality of life.[3][4] This guide provides a cross-study comparison of the side effect profiles of four commonly prescribed prostaglandin analogs: latanoprost (B1674536), travoprost (B1681362), bimatoprost, and tafluprost, supported by quantitative data from clinical studies and meta-analyses.
Quantitative Comparison of Common Ocular Adverse Events
The following table summarizes the incidence of the most frequently reported ocular side effects associated with latanoprost, travoprost, bimatoprost, and tafluprost. Data is compiled from multiple sources to provide a comparative overview.
| Side Effect | Latanoprost | Travoprost | Bimatoprost | Tafluprost | Key Findings & Citations |
| Conjunctival Hyperemia | 22% - 47.1% | 35% - 58.0% | 44% - 68.6% | Similar to other PGAs | Bimatoprost and travoprost are associated with a significantly higher incidence and severity of hyperemia compared to latanoprost.[1][4][5][6][7] |
| Eyelash Changes (Growth, Thickening, Darkening) | ~27% | ~42% | ~60% | Similar to other PGAs | Bimatoprost shows a significantly higher frequency of eyelash changes, followed by travoprost.[8][9] This effect is reversible upon discontinuation.[10] |
| Iris Hyperpigmentation | More frequent with latanoprost in some studies | Less frequent than latanoprost | Less frequent than latanoprost | Similar to other PGAs | Latanoprost was found to be more significantly associated with iris discoloration in one study.[9] This side effect is irreversible.[11] |
| Eyelid/Periocular Skin Pigmentation | Reported | 42.0% (patient-reported) | 58.0% (patient-reported) | Similar to other PGAs | Patient-reported incidence is significantly higher with travoprost and bimatoprost.[8] |
| Ocular Surface Disease (OSDI Score) | 32.13 ± 24.10 | 10.68 ± 5.73 | 21.76 ± 11.10 | 25.60 ± 6.25 | Travoprost was found to be the most tolerated agent with a significantly better OSDI score.[9] |
| Periorbital Fat Atrophy (Sunken Eyes) | Reported | Reported | Reported | Reported | A known side effect of PGAs, leading to a "sunken" appearance.[12] |
Signaling Pathway and Mechanism of Action
Prostaglandin analogs lower IOP by increasing the uveoscleral outflow of aqueous humor.[1] This is achieved through their action as agonists on the prostaglandin F (FP) receptor. The binding of a PGA to the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the remodeling of the extracellular matrix, reducing hydraulic resistance and enhancing aqueous humor outflow.
Caption: Prostaglandin analog signaling pathway for IOP reduction.
Experimental Protocols for Side Effect Evaluation
The data presented in this guide are derived from randomized controlled trials (RCTs) and meta-analyses. A general workflow for such clinical studies is outlined below.
General Experimental Workflow
Caption: Generalized workflow for a clinical trial comparing PGA side effects.
Key Methodologies from Cited Studies
-
Study Design: The majority of comparative studies are prospective, randomized, and evaluator-masked clinical trials.[6] Meta-analyses synthesize data from multiple RCTs.[1][5]
-
Patient Population: Studies typically enroll patients with primary open-angle glaucoma or ocular hypertension.[8][9][13]
-
Treatment Protocol: Patients are randomized to receive one of the prostaglandin analogs, usually administered once daily in the evening.[6] A washout period for any previous glaucoma medication is standard.[6]
-
Assessment of Hyperemia: Conjunctival hyperemia is often graded by masked investigators using a standardized photographic scale.[6]
-
Assessment of Eyelash and Pigmentation Changes: Changes in eyelashes (length, thickness, number) and pigmentation of the iris and periocular skin are typically evaluated through standardized photography and clinical examination.[8] Patient-reported outcomes via questionnaires are also utilized.[8]
-
Assessment of Ocular Surface Disease: The Ocular Surface Disease Index (OSDI) is a validated questionnaire used to assess the subjective symptoms of ocular irritation.[9]
Summary and Conclusion
While all four prostaglandin analogs are effective at lowering IOP, their side effect profiles show notable differences. Bimatoprost and travoprost are more frequently associated with conjunctival hyperemia and eyelash growth compared to latanoprost.[1][7] Latanoprost, in some studies, has been linked to a higher incidence of iris pigmentation.[9] Travoprost has demonstrated superior tolerability in terms of ocular surface symptoms as measured by the OSDI.[9] Tafluprost generally exhibits a side effect profile comparable to the other PGAs. The choice of a specific prostaglandin analog may be tailored to the individual patient, considering the balance between efficacy and the potential for cosmetic and comfort-related side effects. Understanding these nuances is critical for optimizing patient adherence and therapeutic success in the long-term management of glaucoma.
References
- 1. Efficacy and safety of prostaglandin analogues in patients with predominantly primary open-angle glaucoma or ocular hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adverse effects of prostaglandin analogues used in ophthalmological practice | Kazanova | Russian Ophthalmological Journal [roj.igb.ru]
- 4. aoa.org [aoa.org]
- 5. Efficacy and tolerability of prostaglandin analogs: a meta-analysis of randomized controlled clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 8. Adverse periocular reactions to five types of prostaglandin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. skintypesolutions.com [skintypesolutions.com]
- 13. Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Latanoprost Amide vs. Selective FP Receptor Modulators: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Latanoprost (B1674536) amide and selective FP receptor modulators, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a well-established first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[3][4] This active form is a potent and selective agonist of the prostaglandin F (FP) receptor.[3][5] Latanoprost amide, specifically Latanoprost ethyl amide, is a modification of the Latanoprost molecule where the C-1 carboxyl group is converted to an N-ethyl amide. This modification is expected to alter its pharmacokinetic profile, particularly the rate of hydrolysis to the active acid form.
Selective FP receptor modulators represent a broader category of compounds that interact with the FP receptor. This class is not limited to full agonists like Latanoprost acid but also includes partial agonists, antagonists, and allosteric modulators. These modulators offer the potential for a more nuanced regulation of the FP receptor signaling pathway, potentially leading to improved therapeutic profiles with fewer side effects.
This guide will delve into a comparative analysis of this compound and various selective FP receptor modulators, presenting available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Latanoprost and other relevant FP receptor modulators. Direct comparative data for Latanoprost ethyl amide is limited in the public domain; therefore, data for Latanoprost acid, its active form, is presented as a benchmark.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Source(s) |
| Latanoprost acid | Human FP | Radioligand Binding | 98 | [6] |
| Travoprost acid | Human FP | Radioligand Binding | 35 ± 5 | [6] |
| Bimatoprost acid | Human FP | Radioligand Binding | 83 | [6] |
| AL-8810 | Human FP | Radioligand Binding | Sub-micromolar | [7] |
Table 2: Functional Activity (In Vitro)
| Compound | Cell Line | Assay Type | EC50 (nM) | Source(s) |
| Latanoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 32-124 | [6] |
| Travoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 1.4 | [6] |
| Bimatoprost acid | Human Ciliary Muscle | Phosphoinositide Turnover | 2.8-3.8 | [6] |
| AL-8810 | Rat Aortic Smooth Muscle (A7r5) | Inositol (B14025) Phosphate (B84403) Production | Weak partial agonist activity | [7] |
Table 3: In Vivo Efficacy (IOP Reduction)
| Compound | Species | Model | IOP Reduction | Source(s) |
| Latanoprost (0.005%) | Human | Ocular Hypertension/Glaucoma | ~35% | [8] |
| Latanoprost (0.005%) | Human | Ocular Hypertension/Glaucoma | -6.7 ± 3.4 mmHg | [2] |
| Tafluprost (B1681877) (0.005%) | Human | Healthy Males | Significantly greater than Latanoprost (0.005%) | [3][9] |
| Bimatoprost (0.03%) | Human | Normal Tension Glaucoma | 20% | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used for evaluation, the following diagrams are provided in DOT language for Graphviz.
Caption: FP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo IOP Measurement Workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Displacement Assay for FP Receptor Binding
This assay determines the binding affinity (Ki) of a test compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α) or another suitable radiolabeled FP receptor agonist.
-
Test Compounds: this compound, selective FP receptor modulators, and a reference compound (e.g., unlabeled PGF2α).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-PGF2α at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]
-
Inositol Phosphate (IP) Accumulation Assay for Functional Activity
This assay measures the functional activity of compounds at the Gq-coupled FP receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger.
Materials:
-
Cell Line: A cell line expressing the FP receptor (e.g., HEK293 or CHO cells).
-
Labeling Agent: myo-[³H]-inositol.
-
Stimulation Buffer: A buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Test Compounds: this compound, selective FP receptor modulators.
-
Ion-Exchange Chromatography Columns: e.g., Dowex AG1-X8.
-
Elution Buffers: A series of buffers with increasing concentrations of ammonium (B1175870) formate/formic acid to sequentially elute different inositol phosphate species.
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Culture and Labeling: Plate the cells in multi-well plates and incubate them with myo-[³H]-inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Stimulation: Add various concentrations of the test compound to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a solution like ice-cold perchloric acid. Neutralize the extracts.
-
Chromatography: Apply the extracts to the ion-exchange columns. Wash the columns and then elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Counting: Add the eluate to scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
In Vivo Measurement of Uveoscleral Outflow
This experiment quantifies the effect of a test compound on the unconventional outflow pathway of aqueous humor in an animal model.
Materials:
-
Animal Model: Rabbits or non-human primates.
-
Anesthetics: For animal handling and comfort.
-
Tracer: Fluorescently-labeled dextrans (e.g., FITC-dextran) of a high molecular weight.
-
Infusion System: A system for controlled intracameral infusion.
-
Test Compound: this compound or selective FP receptor modulator formulated for topical ocular delivery.
-
Tissue Processing Equipment: For dissection and homogenization.
-
Fluorometer or Fluorescence Microscope: To quantify the tracer.
Procedure:
-
Animal Preparation and Baseline: Anesthetize the animal and measure baseline IOP.
-
Drug Administration: Administer the test compound topically to one eye and the vehicle to the contralateral eye.
-
Tracer Infusion: At a time point corresponding to the expected peak drug effect, perform an intracameral infusion of the fluorescent tracer at a constant pressure for a defined period.
-
Tissue Collection: After the infusion, euthanize the animal and enucleate the eyes. Dissect the anterior segment tissues, including the uvea (iris, ciliary body, choroid) and sclera.
-
Tracer Quantification: Homogenize the dissected tissues and measure the fluorescence of the supernatant using a fluorometer. Alternatively, use quantitative fluorescence microscopy on tissue sections.
-
Data Analysis:
Conclusion
Latanoprost, through its active form Latanoprost acid, is a highly effective and selective FP receptor agonist that has become a cornerstone in glaucoma therapy. This compound, as a prodrug modification, may offer an altered pharmacokinetic profile, potentially impacting its efficacy and duration of action. The broader class of selective FP receptor modulators, including partial agonists and allosteric modulators, presents an exciting frontier in glaucoma drug discovery. These compounds hold the promise of fine-tuning the FP receptor response to achieve a more favorable therapeutic window, potentially minimizing side effects associated with continuous, strong agonism.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these different classes of compounds. A thorough characterization of their receptor binding, functional activity, and in vivo effects on aqueous humor dynamics is essential for identifying novel and improved therapies for the management of elevated intraocular pressure. Further head-to-head comparative studies, particularly with this compound, are warranted to fully elucidate the therapeutic potential of these next-generation FP receptor modulators.
References
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of latanoprost and timolol in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double masked comparison of the intraocular pressure reducing effect of latanoprost 0.005% and 0.001% administered once daily in open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative, placebo-controlled study of prostanoid fluoroprostaglandin-receptor agonists tafluprost and latanoprost in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. benchchem.com [benchchem.com]
- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of aqueous flow in rabbits with corneal and vitreous depots of fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Prostaglandin Analogues for Lowering Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the intraocular pressure (IOP)-lowering efficacy of commonly prescribed prostaglandin (B15479496) analogues: latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), and tafluprost (B1681877). The information is synthesized from multiple meta-analyses and systematic reviews to support research and development in ophthalmology.
Comparative Efficacy in IOP Reduction
Prostaglandin analogues are a first-line treatment for open-angle glaucoma (OAG) and ocular hypertension (OHT) due to their potent IOP-lowering effects.[1][2] Meta-analyses of randomized controlled trials (RCTs) consistently demonstrate their effectiveness.
A meta-analysis of 17 RCTs involving 2,433 patients showed that 0.03% bimatoprost was more effective in reducing IOP compared to 0.005% latanoprost at 3 and 6 months of follow-up.[1][3] Bimatoprost also demonstrated greater efficacy than 0.004% travoprost at the 3-month mark.[1][3] No significant difference was found between the IOP-lowering effects of latanoprost and travoprost.[1][3]
Another meta-analysis suggested that for patients with open-angle glaucoma or ocular hypertension, travoprost and bimatoprost may be more effective at lowering IOP than latanoprost.[4] Specifically, treatment with bimatoprost or travoprost was associated with a significantly greater decrease in adjusted IOP compared to latanoprost.[4] One systematic review and meta-analysis of eight trials with 1,610 patients concluded that bimatoprost had the greatest IOP-lowering effect compared to both latanoprost and travoprost.[5]
A meta-analysis that included tafluprost found no statistically significant difference in the responsiveness of latanoprost, travoprost, bimatoprost, and tafluprost in patients with OAG or OHT.[6] However, it did note that bimatoprost had a better IOP-reducing efficacy than latanoprost.[6]
The following tables summarize the quantitative data on the comparative efficacy of these prostaglandin analogues from various meta-analyses.
Table 1: Weighted Mean Difference (WMD) in IOP Reduction (mmHg) Compared to Latanoprost
| Comparison | WMD (95% CI) at 1 Month | WMD (95% CI) at 3 Months | WMD (95% CI) at 6 Months | Source |
| Bimatoprost vs. Latanoprost | -0.11 (-0.97 to 0.76) | -0.93 (-1.25 to -0.60) | -0.71 (-1.65 to 0.23) | [1] |
| Travoprost vs. Latanoprost | Not Significantly Different | Not Significantly Different | Not Significantly Different | [1] |
Table 2: Weighted Mean Difference (WMD) in IOP Reduction (mmHg) at Various Time Points
| Comparison | WMD (95% CI) at 8 AM | WMD (95% CI) at 12 PM | WMD (95% CI) at 4 PM | WMD (95% CI) at 8 PM | Source |
| Bimatoprost vs. Latanoprost | 0.50 (0.01 to 0.99) | 1.17 (0.68 to 1.66) | 0.78 (0.26 to 1.29) | 0.67 (0.02 to 1.32) | [5] |
| Bimatoprost vs. Travoprost | 1.02 (0.32 to 1.72) | 0.86 (0.12 to 1.59) | Not Reported | Not Reported | [5] |
Table 3: Relative Risk of Conjunctival Hyperemia
| Comparison | Relative Risk (95% CI) | Source |
| Latanoprost vs. Bimatoprost | 0.59 (0.50 to 0.69) | [5] |
| Travoprost vs. Bimatoprost | 0.84 (0.70 to 1.00) | [5] |
Mechanism of Action: Signaling Pathways
Prostaglandin analogues lower IOP by increasing the outflow of aqueous humor from the eye.[2][7] They primarily enhance the uveoscleral outflow pathway, which is the secondary drainage route for aqueous humor.[2][8] More recent evidence also suggests a role in increasing outflow through the conventional (trabecular) pathway.[2][7][9]
The mechanism involves the binding of the prostaglandin analogues to prostanoid FP receptors in the ciliary muscle. This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces the hydraulic resistance to aqueous humor outflow.[2][8]
References
- 1. Meta-Analysis of Prostaglandin Analogues for Treating IOP in Patients with POAG or OHT [ciplamed.com]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of prostaglandin analogues in primary open-angle glaucoma or ocular hypertension patients: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A meta-analysis of topical prostaglandin analogues intra-ocular pressure lowering in glaucoma therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of prostaglandin analogs: a meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of prostaglandin analogues on aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Navigating Bioequivalence for Generic Latanoprost Ophthalmic Solutions: An In Vivo Perspective
A Comparative Guide for Researchers and Drug Development Professionals
The approval of generic ophthalmic drugs, such as latanoprost (B1674536) solutions for glaucoma, hinges on the demonstration of bioequivalence to the reference listed drug (RLD), most commonly Xalatan®. Unlike systemically absorbed drugs, where pharmacokinetic studies in blood are the standard, bioequivalence for locally acting ophthalmic solutions is often established through comparative clinical endpoint studies. This guide provides a comprehensive overview of the experimental protocols and data from in vivo bioequivalence studies of generic latanoprost ophthalmic solutions, offering a valuable resource for researchers, scientists, and drug development professionals in this specialized field.
Regulatory Framework: The Path to Proving Equivalence
The U.S. Food and Drug Administration (FDA) provides specific guidance for establishing the bioequivalence of latanoprost ophthalmic solutions. An in vivo bioequivalence study with a clinical endpoint is typically required for any generic latanoprost product that has a different inactive ingredient or a variance of more than 5% in the amount of any inactive ingredient compared to the RLD.[1] However, a waiver for in vivo studies may be granted if the generic product is qualitatively (Q1) and quantitatively (Q2) the same as the reference drug.[1][2] This underscores the critical role of formulation in the regulatory assessment of generic ophthalmic solutions.
For latanoprost ophthalmic emulsions, the FDA recommends a single in vivo comparative clinical endpoint bioequivalence study.[3] This highlights the necessity of clinical data to ensure therapeutic equivalence for more complex formulations.
Key Bioequivalence Parameter: Intraocular Pressure (IOP) Reduction
The primary efficacy endpoint in bioequivalence studies of latanoprost is the change in intraocular pressure (IOP) from baseline.[4][5] Latanoprost, a prostaglandin (B15479496) F2α analogue, effectively lowers IOP and is a first-line treatment for open-angle glaucoma and ocular hypertension.[6] Clinical trials are designed to demonstrate that the generic product is non-inferior to the RLD in its IOP-lowering effect.[4][6][7]
Comparative Clinical Data: Generic vs. Branded Latanoprost
Several randomized, double-masked clinical trials have compared the efficacy and safety of generic latanoprost solutions to the branded product, Xalatan®. These studies provide valuable insights into the performance of generic alternatives.
| Study | Generic Product | Comparator | Study Design | Key Findings |
| Study 1 [4] | 0.005% Latanoprost Ophthalmic Solution | Xalatan® | 12-week, randomized, double-masked, multicenter | The generic solution was non-inferior to Xalatan® in IOP lowering. The difference in IOP change from baseline was 0.12 mmHg. Both treatments were well-tolerated with similar side effect profiles. |
| Study 2 [6] | Arulatan® (ALT) | Xalatan® (XLT) | 12-week, randomized, parallel-group, double-masked | ALT was non-inferior to XLT. The mean IOP reduction at 12 weeks was -7.95 mmHg for ALT and -7.89 mmHg for XLT. Safety profiles were comparable. |
| Study 3 [7] | PRO-067 (preservative-free latanoprost) | Latanoprost with preservative (GOF) | Randomized, double-blind, crossover | PRO-067 was as effective as GOF in controlling IOP. The safety and tolerability of both formulations were similar. |
| Study 4 [8] | T2345 (preservative-free latanoprost) | Benzalkonium chloride-preserved latanoprost (BPL) | Phase 3, randomized, multicenter, observer-masked, parallel-group | Both T2345 and BPL effectively controlled IOP, with 95% confidence intervals for the difference in mean IOP change within 1.5 mmHg at all time points. |
Physicochemical Properties: A Point of a closer look
While clinical trials may demonstrate non-inferiority in IOP reduction, studies have also highlighted significant variations in the physicochemical properties of generic latanoprost solutions compared to the branded product. These differences can include variations in pH, viscosity, drop size, and even the concentration of the active ingredient.[9][10][11][12] Such discrepancies could potentially impact the tolerability and overall therapeutic effect of the generic product.
| Parameter | Branded Latanoprost (Xalatan®) | Generic Latanoprost Formulations | Potential Impact |
| Latanoprost Concentration | Labeled concentration (50 µg/mL) | Varied from 50.49 ± 0.36 to 58.90 ± 0.52 µg/mL[9] | Over- or under-dosing, affecting efficacy and safety. |
| pH | Generally lower | Generally higher[10] | May affect ocular comfort and drug stability. |
| Viscosity | Consistent | Significant variability between brands[10][11] | Can influence drop size and retention time on the ocular surface. |
| Drop Size | Consistent | Significant variation between brands[10] | Affects the total dose delivered to the eye. |
Experimental Protocols for In Vivo Bioequivalence Studies
A typical in vivo bioequivalence study for a generic latanoprost ophthalmic solution follows a well-defined protocol, often guided by regulatory recommendations.
1. Study Design:
-
Randomized, double-masked, parallel-group design: This is a common and robust design to minimize bias.[3][5][6]
-
Crossover design: In some cases, a crossover design may be employed where each patient receives both the generic and the reference product in a sequential manner.[7]
2. Patient Population:
-
Patients diagnosed with open-angle glaucoma or ocular hypertension are enrolled.[3][4][5][6]
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
3. Treatment:
-
The test (generic) and reference (branded) latanoprost solutions are administered, typically one drop in the affected eye(s) once daily in the evening.[3]
-
The duration of the study is usually several weeks, for instance, 12 weeks, to assess the sustained IOP-lowering effect.[4][6]
4. Efficacy and Safety Assessments:
-
Primary Endpoint: The change in intraocular pressure (IOP) from baseline to the end of the study period is the primary measure of efficacy.[4][5] IOP is typically measured at specific time points throughout the day using a calibrated tonometer.
-
Non-inferiority Margin: A pre-defined non-inferiority margin, often around 1.5 mmHg, is established to determine if the generic product is clinically equivalent to the reference drug.[4]
-
Safety Assessments: Adverse events, particularly ocular side effects like hyperemia and eye irritation, are carefully monitored and compared between the treatment groups.[4][6]
Workflow for a Latanoprost Bioequivalence Study
The following diagram illustrates the typical workflow of an in vivo bioequivalence study for a generic latanoprost ophthalmic solution.
Caption: A flowchart illustrating the key phases and steps involved in a typical in vivo bioequivalence clinical trial for generic latanoprost ophthalmic solutions.
Conclusion
The establishment of bioequivalence for generic latanoprost ophthalmic solutions is a multifaceted process that relies heavily on well-designed in vivo clinical trials. While the primary focus is on demonstrating non-inferiority in IOP-lowering efficacy, the physicochemical properties of the formulation also play a crucial role and can vary between different generic products. For researchers and drug developers, a thorough understanding of the regulatory landscape, clinical trial methodologies, and potential formulation-related discrepancies is essential for the successful development and approval of safe and effective generic latanoprost ophthalmic solutions. This guide provides a foundational understanding to navigate this complex but critical area of ophthalmic drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. aoa.org [aoa.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparison of clinical effects of two latanoprost 0.005% solutions (Xalatan® and Arulatan®) in primary open-angle glaucoma or ocular hypertensive patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Preservative-Free versus Benzalkonium Chloride–Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of physical properties and dose equivalency of generic versus branded latanoprost formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The physical properties of generic latanoprost ophthalmic solutions are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aoa.org [aoa.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Iris Pigmentation Changes with Latanoprost and Other Prostamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of iris pigmentation changes associated with Latanoprost (B1674536) and other prostamides, including Bimatoprost, Travoprost (B1681362), and Tafluprost. The information is intended to be an objective resource, presenting supporting experimental data to aid in research and development.
Introduction
Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line treatment for open-angle glaucoma and ocular hypertension due to their efficacy in lowering intraocular pressure (IOP). A well-documented side effect of this class of drugs is the alteration of iris pigmentation, leading to a darker appearance of the eye. This phenomenon, while generally considered cosmetic, is a point of interest for understanding the long-term effects of these compounds and their underlying biological mechanisms. The active agents, including latanoprost, travoprost, bimatoprost, and tafluprost, are all synthetic analogs of PGF2α or prostamides that exert their effects through the prostaglandin F receptor (FP receptor).[1] The change in iris color is a result of increased melanin (B1238610) production (melanogenesis) by the melanocytes within the iris stroma.[1] This guide will compare the incidence and nature of these changes across different prostamides, detail the experimental methods used for their assessment, and illustrate the involved signaling pathways.
Quantitative Comparison of Iris Pigmentation Changes
The incidence of iris hyperpigmentation varies among the different prostaglandin analogs and is significantly influenced by the patient's baseline iris color. Individuals with mixed-color irides (e.g., green-brown, yellow-brown, hazel) are most susceptible to these changes.[2] The following tables summarize the reported incidence of iris pigmentation changes from various clinical studies.
| Drug | Concentration | Incidence of Iris Pigmentation | Study Population/Duration | Citation |
| Latanoprost | 0.005% | 5.1% | 196 patients, up to 1 year | [3] |
| 0.005% | 6.7% | 30 patients (Japanese), 3 months | [4] | |
| 0.005% | 22.9% | 205 patients, 1 year | ||
| 0.005% | 69.7% | 43 patients (unilateral therapy) | ||
| Travoprost | 0.004% | ~2.7% | 744 patients, up to 1 year | |
| 0.0015% | ~2.8% | 739 patients, up to 1 year | ||
| Bimatoprost | 0.03% | 1.5% - >50% | Various studies | |
| Tafluprost | 0.0015% | 3.3% | 30 patients (Japanese), 3 months |
Table 1: Comparative Incidence of Iris Pigmentation with Prostaglandin Analogs.
Note: Incidence rates can vary significantly based on study design, patient demographics (especially baseline iris color), and duration of treatment.
A direct comparative study of the four prostaglandin analogs found that latanoprost was associated with the most significant iris discoloration. Another study comparing travoprost and latanoprost reported a higher incidence with latanoprost.
Mechanism of Action: Prostaglandin-Induced Melanogenesis
The increased iris pigmentation is not due to an increase in the number of melanocytes, but rather an increase in the amount of melanin within existing melanocytes. The process is initiated by the binding of the prostaglandin analog to the FP receptor on the surface of iris melanocytes.
Signaling Pathway
The binding of a prostamide to the G-protein coupled FP receptor triggers a downstream signaling cascade that ultimately leads to the upregulation of genes involved in melanin synthesis. While the complete pathway is still under investigation, key steps have been elucidated. The FP receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is a known activator of protein kinase C (PKC). The activation of this pathway leads to the increased expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis. Tyrosinase expression is controlled by the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.
Experimental Protocols
The assessment of iris pigmentation changes in clinical and preclinical studies relies on standardized methodologies for both qualitative and quantitative analysis.
Standardized Iris Photography and Digital Image Analysis
This protocol outlines a standardized method for acquiring and analyzing iris images to quantify changes in pigmentation.
Protocol Details:
-
Patient Preparation: Ensure consistent pupil dilation for each imaging session, as pupil size can affect the apparent color of the iris. Use a headrest to stabilize the patient's head and minimize motion artifacts.
-
Standardized Image Acquisition:
-
Camera: A high-resolution digital single-lens reflex (DSLR) camera with a macro lens is recommended.
-
Lighting: Use a consistent and standardized lighting setup, such as a ring flash, to provide even illumination and minimize reflections.
-
Settings: Maintain consistent camera settings (ISO, aperture, shutter speed) and magnification for all images from the same subject.
-
Procedure: Capture multiple images to ensure at least one is in sharp focus.
-
-
Digital Image Analysis:
-
Color Calibration: Include a standard color reference chart in the photographic field to allow for color correction during analysis.
-
Image Segmentation: Use image analysis software to precisely delineate the iris from the pupil and sclera.
-
Color Space Analysis: Convert the image from the standard RGB color space to a more perceptually uniform color space, such as CIELAB. The CIELAB space represents color in three dimensions: L* (lightness), a* (red-green), and b* (yellow-blue).
-
Quantification: Measure the average L, a, and b* values within the segmented iris region to obtain a quantitative measure of iris color. Changes in these values over time can be used to quantify the degree of pigmentation change.
-
Histological Analysis of Iris Melanin Content
Histological examination of iris tissue provides direct evidence of changes in melanin content. Iris biopsies or whole-mounted irides can be analyzed.
Fontana-Masson Staining Protocol for Melanin:
The Fontana-Masson stain is an argentaffin reaction that specifically stains melanin black, allowing for its visualization and semi-quantitative assessment in tissue sections.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. The incidence and time-course of latanoprost-induced iridial pigmentation as a function of eye color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The roles of Microphthalmia Transcription Factor and pigmentation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Preservative-Free Latanoprost Emulsion and Standard Xalatan®
This guide provides a comprehensive comparison of a novel preservative-free latanoprost (B1674536) emulsion to the standard benzalkonium chloride (BAK)-preserved Xalatan® for the treatment of open-angle glaucoma (OAG) and ocular hypertension (OHT). The data and methodologies presented are based on multicenter, randomized clinical trials to provide researchers, scientists, and drug development professionals with a thorough understanding of their comparative performance.
Data Presentation
The following tables summarize the key quantitative data from comparative clinical trials, focusing on intraocular pressure (IOP) reduction and safety profiles.
Table 1: Comparison of IOP-Lowering Efficacy
| Formulation | Study | Baseline Mean IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Non-inferiority to Xalatan® |
| Preservative-Free Latanoprost Emulsion | Phase III Trial[1] | Not Specified | Peak: -8.8Trough: -8.6 | Yes |
| Xalatan® (Preserved Latanoprost) | Phase III Trial[1] | Not Specified | Peak: -8.2Trough: -8.1 | - |
| Bausch & Lomb Latanoprost 0.005% | Multicenter, Randomized Trial[2] | Not Specified | -7.29 | Yes (clinically equivalent) |
| Xalatan® | Multicenter, Randomized Trial[2] | Not Specified | -7.54 | - |
| Generic Preservative-Free Latanoprost (Polpharma S.A.) | Phase III, Cross-over Trial[3] | Not Specified | -7.29 (Intention to treat) | Yes |
| Xalatan® | Phase III, Cross-over Trial[3] | Not Specified | -7.43 (Intention to treat) | - |
| Preservative-Free Latanoprost (TJO-002) | Phase III Trial[4] | Not Specified | -7.21 (average diurnal) | Yes (similar efficacy) |
| Xalatan® (BAK-preserved) | Phase III Trial[4] | Not Specified | -7.02 (average diurnal) | - |
Table 2: Comparison of Safety and Tolerability
| Formulation | Most Common Adverse Events / Key Tolerability Findings | Study |
| Preservative-Free Latanoprost Emulsion | Improved signs and symptoms of Ocular Surface Disease (OSD).[1][5] | Phase III Trial[1][5] |
| Xalatan® (Preserved Latanoprost) | Standard safety profile. | Phase III Trial[1][5] |
| Generic Preservative-Free Latanoprost (Polpharma S.A.) | Trend towards less hyperemia and faster remission of ocular discomfort. Avoids cytotoxicity of benzalkonium chloride.[3] | Phase III, Cross-over Trial[3] |
| Xalatan® | Standard safety profile. | Phase III, Cross-over Trial[3] |
| Preservative-Free Latanoprost (TJO-002) | Significantly lower severity of pruritus, burning/stinging, and sticky eye sensation compared to BAK-preserved latanoprost.[4] | Phase III Trial[4] |
| Xalatan® (BAK-preserved) | Higher incidence of certain tolerability issues.[4] | Phase III Trial[4] |
| Higher Concentrations of Latanoprost (75, 100, 125 µg/mL) | Conjunctival hyperemia was the most commonly reported adverse event, with rates of 18.6%, 20.8%, and 15.9% respectively. | 4-week, Dose-ranging Study |
| Xalatan® (50 µg/mL) | Conjunctival hyperemia occurred in 16.9% of subjects. | 4-week, Dose-ranging Study |
Experimental Protocols
The methodologies for the key clinical trials cited are detailed below.
Phase III Non-Inferiority Trial of Preservative-Free Latanoprost Emulsion vs. Preserved Latanoprost [1]
-
Study Design: A Phase III, multicenter, randomized, investigator-masked, parallel-group, non-inferiority study.
-
Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).
-
Randomization: Patients were randomized on a 1:1 basis to receive either the preservative-free latanoprost eye drop emulsion or preserved latanoprost (Xalatan®).
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in peak (9:00 A.M. ± 1 h) and trough (4:00 P.M. ± 1 h) intraocular pressure (IOP) at Week 12. The non-inferiority margin was set at a 95% confidence interval for the treatment difference of ≤1.5 mmHg.
-
Key Secondary Endpoints: Key secondary endpoints included the change from baseline in corneal fluorescein (B123965) staining (CFS) score and in the ocular surface disease (OSD) average symptom score at Week 12.
Multicenter, Randomized Trial of Bausch & Lomb Latanoprost vs. Xalatan® [2]
-
Study Design: A multicenter, randomized, investigator-masked, parallel-group study.
-
Patient Population: 266 patients with ocular hypertension (OH) or primary open-angle glaucoma (POAG).
-
Randomization: Patients were allocated in a 1:1 ratio to receive either the Bausch & Lomb latanoprost formulation or Xalatan®, administered once daily for 6 weeks.
-
Primary Endpoint: The primary endpoint was the mean change in 8:00 AM IOP of the study eye from baseline to week 6.
-
Secondary Endpoints: Secondary endpoints included the mean change in 8:00 AM IOP from baseline to week 2, and in 12:00 noon and 4:00 PM IOP from baseline to week 2 and week 6. The safety and tolerability of both drugs were also assessed.
Visualizations
Experimental Workflow for a Non-Inferiority Clinical Trial
Caption: Workflow of a parallel-group, non-inferiority clinical trial.
Signaling Pathway for Latanoprost's IOP-Lowering Effect
Caption: Latanoprost's mechanism of action via the uveoscleral outflow pathway.
References
- 1. A phase III study comparing preservative-free latanoprost eye drop emulsion with preserved latanoprost in open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost 0.005% test formulation is as effective as Xalatan® in patients with ocular hypertension and primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase III, multicentre, randomised, investigator-masked, cross-over, comparative, non-inferiority trial evaluating the efficacy and tolerability of generic preservative-free Latanoprost (Polpharma S.A.) compared to Xalatan® (Pfizer) in patients with ocular hypertension or primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of newly developed preservative-free latanoprost 0.005% eye drops versus preserved latanoprost 0.005% in open angle glaucoma and ocular hypertension: 12-week results of a randomized, multicenter, controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase III study comparing preservative-free latanoprost eye drop emulsion with preserved latanoprost in open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Latanoprost Amide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmacologically active compounds like Latanoprost amide is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the effective management and disposal of this compound waste.
Key Disposal Considerations
The disposal of this compound must be approached with a clear understanding of its chemical properties and the associated regulatory requirements. As a potent prostaglandin (B15479496) analog, improper disposal can have adverse effects on aquatic ecosystems. The following considerations are paramount:
-
Regulatory Compliance : All disposal activities must strictly adhere to local, state, and federal regulations governing pharmaceutical and chemical waste.
-
Environmental Protection : Every effort should be made to prevent the release of this compound into the environment. Waste minimization practices are strongly encouraged.[1]
-
Waste Segregation : this compound waste must be segregated from non-hazardous waste and collected in appropriately labeled, sealed containers.
-
Personal Protective Equipment (PPE) : All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Spill Management : In the event of a spill, the material should be contained using an inert absorbent, and all contaminated materials must be disposed of as hazardous waste.
Chemical Inactivation of this compound
Latanoprost is an isopropyl ester prodrug that is hydrolyzed to its biologically active acid form. This hydrolysis can be chemically induced, particularly under alkaline conditions, to inactivate the compound before final disposal. Forced degradation studies have demonstrated that Latanoprost can be effectively hydrolyzed using a sodium hydroxide (B78521) (NaOH) solution.
The following table summarizes conditions that can lead to the degradation of Latanoprost, with alkaline hydrolysis being a practical method for laboratory-scale inactivation.
| Stress Condition | Reagent/Parameter | Conditions | Outcome |
| Base Hydrolysis | 0.1 M NaOH | Room temperature for 1 hour | Hydrolysis to Latanoprost acid |
| 0.2 M NaOH | Not specified | Complete hydrolysis to Latanoprost acid | |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 2 hours | Degradation |
| Oxidative Degradation | 3% H₂O₂ | Room temperature for 24 hours | Degradation |
Experimental Protocol: Alkaline Hydrolysis for this compound Waste
This protocol details the steps for the chemical inactivation of aqueous this compound waste via alkaline hydrolysis prior to collection by a licensed environmental waste management contractor.
Objective: To hydrolyze and inactivate this compound in aqueous waste streams to its less active acid form.
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Designated, labeled hazardous waste container (compatible with high pH)
-
Stir plate and magnetic stir bar
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Preparation : Perform all steps within a certified fume hood. Ensure all required PPE is worn correctly.
-
Waste Collection : Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Initiate Stirring : Place the waste container on a stir plate and add a magnetic stir bar. Begin gentle stirring.
-
Alkalinization : Slowly add the 1 M NaOH solution to the aqueous waste while stirring. The goal is to achieve a final concentration of approximately 0.1 M NaOH.
-
pH Verification : After adding the NaOH, use a calibrated pH meter or pH indicator strips to confirm that the pH of the solution is strongly alkaline (pH > 12).
-
Inactivation Period : Allow the solution to stir at room temperature for at least 1 hour to ensure complete hydrolysis of the this compound.
-
Neutralization (Optional but Recommended) : After the 1-hour inactivation period, slowly add a suitable acid (e.g., 1 M HCl) to neutralize the waste to a pH between 6 and 8. This step may be required by your institution's waste management guidelines.
-
Final Labeling and Storage : Securely seal the container. Ensure the hazardous waste label is complete and accurate, indicating the contents and that it has been treated by alkaline hydrolysis. Store the container in a designated hazardous waste accumulation area.
-
Disposal : Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and local regulations for hazardous waste disposal.
References
Essential Safety and Logistics for Handling Latanoprost Amide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmacologically active compounds like Latanoprost amide is paramount. This document provides immediate, actionable guidance to minimize exposure risk and ensure compliant disposal.
Hazard Summary
Latanoprost and its analogs are potent prostaglandin (B15479496) F2α analogues. The primary hazards associated with these compounds include:
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[1][2][3][4]
-
Eye Irritation : Can cause serious eye irritation.[1]
-
Flammability : Solutions may be flammable depending on the solvent used (e.g., methyl acetate).
Quantitative Data Summary
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) for Latanoprost | 0.7 µg/m³ (8-hour Time-Weighted Average) | |
| Latanoprost in Methyl Acetate - Flash Point | -13 °C (8.6 °F) | |
| Latanoprost in Methyl Acetate - Boiling Point | 57 °C (134.6 °F) |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for safely handling this compound from receipt to temporary storage.
1. Pre-Handling Preparations:
-
Read the Safety Data Sheet (SDS): Before use, all personnel must review the product-specific SDS.
-
Designate a Handling Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize airborne exposure.
-
Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition.
2. Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile) that meet ASTM D6978 standards. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Eye Protection: Use chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization outside of a contained system, a NIOSH-approved respirator is necessary.
3. Handling Procedures:
-
Weighing: If weighing a solid form, do so in a ventilated balance enclosure or chemical fume hood to prevent dust inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Use: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
4. Spill Management:
-
Evacuate: Alert others and evacuate non-essential personnel from the area.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.
-
Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan for this compound Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate waste into clearly labeled containers for:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and absorbent materials.
-
Aqueous Waste: All solutions containing this compound.
-
Sharps: Contaminated needles and syringes.
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Keep waste containers sealed when not in use and store them in a designated, secure area away from general lab traffic.
3. Final Disposal:
-
Arrange for a licensed environmental waste management contractor to collect and dispose of the hazardous waste.
-
Ensure all necessary waste transfer documentation is completed and retained.
-
Never dispose of this compound waste down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
